Bim-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20Cl2FNO2S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methylsulfonyl]-2-(3-fluorophenyl)azepane |
InChI |
InChI=1S/C19H20Cl2FNO2S/c20-16-9-8-15(18(21)12-16)13-26(24,25)23-10-3-1-2-7-19(23)14-5-4-6-17(22)11-14/h4-6,8-9,11-12,19H,1-3,7,10,13H2 |
InChI Key |
SFVNBTZMJWQDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(N(CC1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanism of Bim-IN-1: A Technical Guide
For Immediate Release
A Deep Dive into the Action of a Novel Bim Expression Inhibitor
Researchers and drug development professionals now have access to a comprehensive technical guide on the mechanism of action of Bim-IN-1, a potent and specific inhibitor of the pro-apoptotic protein Bim. This document outlines the core mechanism, quantitative data, experimental methodologies, and the intricate signaling pathways affected by this novel compound.
This compound, a member of the N-benzylsulfonyl-2-phenylazepane class of molecules, has been identified as a significant inhibitor of Bim expression.[1] This guide synthesizes the current understanding of its function, providing a valuable resource for scientists working in apoptosis, cancer biology, and cardiovascular research.
Core Mechanism of Action
This compound acts by potently suppressing the expression of the pro-apoptotic Bcl-2 family member, Bim.[1] Upregulation of Bim is a critical event in the induction of apoptosis in various cell types, including cardiomyocytes under stress.[1] By inhibiting Bim expression, this compound effectively blocks a key pathway leading to programmed cell death.
While the precise molecular target of this compound is the subject of ongoing investigation, recent studies on structurally related compounds suggest a potential interaction with Wdr3, a regulator of the Hippo signaling pathway. This pathway is known to control organ size and cell proliferation, and its dysregulation is implicated in cancer. The inhibition of Bim expression by this compound is likely achieved through the modulation of transcription factors that regulate the Bim gene promoter.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity.
| Parameter | Value | Cell Type | Conditions | Reference |
| Bim Expression Inhibition | Reduced to 7% of control | Cardiomyocytes | 10 µM, Chronic beta-adrenergic receptor activation | [1] |
| Bim Expression Inhibition | Strong reduction | Mouse Embryonic Fibroblasts | 25 µM and 50 µM, 72 hours | |
| Protein Kinase A (PKA) Inhibition | Little inhibitory effect | Not specified | Not specified | [1] |
| Toxicity | Minimal | Mouse Embryonic Fibroblasts | 25 µM and 50 µM, 72 hours |
Signaling Pathways
The regulation of Bim expression is a complex process involving multiple signaling cascades. This compound is believed to intervene in one or more of these pathways to exert its inhibitory effect.
Transcriptional Regulation of Bim
The Bim gene is primarily regulated at the transcriptional level by a host of transcription factors, most notably FOXO3a. Survival signals, often mediated by pathways like PI3K/Akt, lead to the phosphorylation and inactivation of FOXO3a, preventing its translocation to the nucleus and subsequent activation of Bim transcription. Conversely, the absence of survival signals or the presence of pro-apoptotic stimuli allows FOXO3a to enter the nucleus and drive Bim expression.
Other signaling pathways, including the JNK and ERK/MAPK pathways, also play crucial roles. The JNK pathway can promote Bim expression, while the ERK/MAPK pathway can lead to the phosphorylation and subsequent proteasomal degradation of the Bim protein, thereby reducing its pro-apoptotic activity.
The proposed mechanism of this compound involves the upstream modulation of these signaling pathways, ultimately leading to a decrease in the transcriptional activation of the Bim gene.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key experimental methodologies likely employed in the characterization of this compound, based on standard practices in the field.
Cell Culture and Treatment
-
Cell Lines: Mouse embryonic fibroblasts (MEFs) or primary cardiomyocytes are suitable cell models.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Bim Expression: To study the inhibitory effect of this compound, Bim expression is induced by stimuli such as serum starvation or treatment with a beta-adrenergic receptor agonist (e.g., isoproterenol for cardiomyocytes).
-
This compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at the desired concentrations (e.g., 10 µM, 25 µM, 50 µM) for the specified duration (e.g., 72 hours). Control cells are treated with the vehicle (DMSO) alone.
Western Blot Analysis for Bim Expression
This technique is used to quantify the levels of Bim protein.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Bim. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and Bim protein levels are normalized to the loading control.
Cell Viability and Toxicity Assays
To assess the cytotoxic effects of this compound, standard cell viability assays are performed.
-
MTT or MTS Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound. After the treatment period, MTT or MTS reagent is added. The conversion of the reagent to a colored formazan product by viable cells is measured using a microplate reader.
-
Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Cells are harvested, stained with trypan blue, and the percentage of viable (unstained) cells is determined using a hemocytometer or an automated cell counter.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the study of apoptosis and a potential therapeutic lead for conditions characterized by excessive cell death, such as heart failure. Its ability to specifically inhibit Bim expression with minimal off-target effects and low toxicity makes it a valuable compound for further investigation.
Future research should focus on the definitive identification of the direct molecular target of this compound. Elucidating the precise mechanism by which it downregulates Bim expression will provide deeper insights into the regulation of apoptosis and may open new avenues for the development of novel therapeutics. In vivo studies are also warranted to evaluate the efficacy and safety of this compound in preclinical models of disease.
References
Bim-IN-1: A Potent Inhibitor of Bim Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Bim-IN-1, a novel small molecule inhibitor of Bim expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the pro-apoptotic protein Bim.
Introduction
Bim (Bcl-2 interacting mediator of cell death) is a pro-apoptotic member of the Bcl-2 family of proteins, playing a crucial role in the intrinsic pathway of apoptosis. As a BH3-only protein, Bim functions by binding to and neutralizing anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1), thereby allowing the activation of pro-apoptotic effector proteins Bax and Bak. The upregulation of Bim has been implicated in various pathological conditions, including cardiomyocyte apoptosis in heart failure.[1] Consequently, the targeted inhibition of Bim expression presents a promising therapeutic strategy. This compound has emerged as a potent and specific small molecule inhibitor of Bim expression, demonstrating significant potential in preclinical models.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that while specific IC50 values for Bim expression inhibition and cytotoxicity are not publicly available, the existing data demonstrates a significant and potent dose-dependent effect.
| Parameter | Cell Line | Concentration | Effect | Duration | Reference |
| Bim Expression Inhibition | Cardiomyocytes | 10 µM | Reduces Bim expression to 7% of control | Not Specified | [1] |
| Bim Expression Inhibition | Mouse Embryonic Fibroblasts | 25 µM | Strong reduction of Bim expression levels | 72 hours | [2] |
| Bim Expression Inhibition | Mouse Embryonic Fibroblasts | 50 µM | Strong reduction of Bim expression levels | 72 hours | [2] |
| Parameter | Result | Reference |
| Protein Kinase A (PKA) Inhibition | Little inhibitory effect | [2][3] |
| General Toxicity | Minimal toxicity observed | [2][3] |
Signaling Pathways
Bim expression is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound and its potential therapeutic applications.
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of Bim inhibitors like this compound. These should be adapted and optimized for specific experimental conditions.
Western Blotting for Bim Expression
This protocol outlines the basic steps for assessing Bim protein levels in cell lysates.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) or vehicle control for the desired duration (e.g., 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Bim overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to normalize for protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the Bim signal to the loading control.
Cell Viability Assay
This protocol describes a general method to assess the effect of this compound on cell viability, for example, using a tetrazolium-based (MTT or WST-1) assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with untreated cells.
-
Incubation: Incubate the plate for a period that corresponds to the treatment duration in other assays (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add the cell viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation for Color Development: Incubate the plate for a specified time (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells. If using MTT, a solubilization step with DMSO or a similar solvent is required.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Conclusion
This compound is a promising pharmacological tool for studying the role of Bim in various biological processes and holds potential for therapeutic development, particularly in diseases characterized by excessive apoptosis. Its ability to potently and specifically inhibit Bim expression with minimal toxicity makes it a valuable lead compound for further investigation. Future studies should focus on elucidating its precise mechanism of action, defining its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its efficacy in relevant disease models.
References
The Role of Bim-IN-1 in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Bim (Bcl-2 interacting mediator of cell death) is a potent pro-apoptotic BH3-only protein that plays a critical role in initiating apoptosis in response to a wide array of cellular stresses, including growth factor withdrawal and signals from oncogenic pathway inhibitors. Its activity is tightly controlled at both the transcriptional and post-translational levels. Dysregulation of Bim is implicated in various diseases, including cancer, where its suppression can lead to cell survival and chemoresistance.
Bim-IN-1 has emerged as a valuable chemical probe for studying the role of Bim in apoptosis. It is a potent and specific small molecule inhibitor of Bim expression, offering a powerful tool to investigate the consequences of reduced Bim levels in various cellular contexts. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its application in apoptosis research.
Core Concepts: The Apoptotic Machinery and the Role of Bim
The intrinsic pathway of apoptosis is primarily regulated by the Bcl-2 family of proteins, which can be categorized into three subgroups:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which prevent apoptosis by sequestering pro-apoptotic proteins.
-
Pro-apoptotic effector proteins: (e.g., Bax, Bak) which, upon activation, oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors like cytochrome c.
-
Pro-apoptotic BH3-only proteins: (e.g., Bim, Bid, Puma) which act as sensors of cellular stress and initiate apoptosis by either directly activating Bax/Bak or by neutralizing the anti-apoptotic Bcl-2 proteins.
Bim is a crucial member of the BH3-only protein family. It can bind to all anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to induce apoptosis. The expression and activity of Bim are regulated by various signaling pathways, making it a key integrator of apoptotic signals.
This compound: A Potent Inhibitor of Bim Expression
This compound belongs to a class of N-benzylsulfonyl-2-phenylazepanes and has been identified as a potent inhibitor of Bim expression.[1] It effectively reduces the cellular levels of the Bim protein, thereby inhibiting its pro-apoptotic function.
Quantitative Data
The following table summarizes the available quantitative data on the activity of this compound. It is important to note that comprehensive dose-response data, including IC50 values for the inhibition of Bim expression across various cell lines, are not yet widely available in the public domain and would likely be found in the primary research article and its supplementary information.
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | Bim Expression (unspecified method) | Cardiomyocytes | 10 µM | Reduced Bim expression to 7% of control | [1] |
| This compound | Bim Expression (unspecified method) | Mouse Embryonic Fibroblasts | 25 µM, 50 µM | Strong reduction of Bim expression levels |
Signaling Pathways
The Intrinsic Apoptosis Pathway and the Central Role of Bim
The following diagram illustrates the central role of Bim in the intrinsic apoptotic pathway. Bim acts as a critical initiator by neutralizing anti-apoptotic Bcl-2 family members, thereby allowing the activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Caption: The central role of Bim in the intrinsic apoptosis pathway.
Putative Mechanism of Action of this compound
The precise molecular mechanism by which this compound inhibits Bim expression has not been fully elucidated in publicly available literature. It may act at the transcriptional level by interfering with transcription factors that regulate the BIM promoter, or it could act post-transcriptionally to destabilize BIM mRNA or inhibit its translation. The diagram below presents a hypothetical model where this compound interferes with the transcriptional activation of the BIM gene.
Caption: Hypothetical mechanism of this compound action on Bim expression.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Western Blotting for Bim Expression
This protocol is for assessing the levels of Bim protein in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Bim
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Bim antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in cells treated with this compound.
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) or other viability dye
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for Western blotting. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate the role of this compound in sensitizing cancer cells to an anti-cancer drug.
Caption: Workflow to test this compound as a sensitizer to anti-cancer drugs.
Conclusion
This compound is a valuable research tool for dissecting the intricate role of Bim in apoptosis. As a potent inhibitor of Bim expression, it allows for the controlled reduction of Bim protein levels, enabling researchers to study the downstream consequences on cell survival and death. The experimental protocols and workflows provided in this guide offer a framework for utilizing this compound to investigate its potential as a therapeutic agent, particularly in the context of sensitizing cancer cells to existing therapies. Further research to elucidate its precise mechanism of action and to obtain comprehensive quantitative data will undoubtedly enhance its utility in the field of apoptosis research and drug development.
References
An In-depth Technical Guide on the Interaction Between Bim-IN-1 and Protein Kinase A
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the effect of Bim-IN-1 on Protein Kinase A (PKA) activity. It clarifies the function of this compound, distinguishes it from similar compounds, and details the established biological relationship between the pro-apoptotic protein Bim and the PKA signaling pathway.
Executive Summary
Contrary to the implied premise of a direct inhibitory effect, this compound is a potent inhibitor of the expression of the pro-apoptotic protein Bim and is reported to have minimal to no direct inhibitory activity on Protein Kinase A (PKA).[1] A potential source of confusion arises from its name being similar to BIM-1 (Bisindolylmaleimide I), a known Protein Kinase C (PKC) inhibitor with weak off-target effects on PKA at significantly higher concentrations. The primary scientifically established connection between PKA and Bim involves the upregulation of Bim protein expression through the cAMP/PKA signaling pathway, which is a critical mechanism for inducing apoptosis in various cell types.[2][3][4] This guide will elucidate these distinct mechanisms, present relevant quantitative data, provide detailed experimental protocols, and visualize the pertinent biological pathways.
Clarification of Compound Identities and Primary Functions
To ensure clarity, it is essential to differentiate between three distinct entities:
-
This compound: A small molecule inhibitor designed to reduce the expression of the Bim (BCL2L11) protein.[1] Its primary mechanism is to suppress the transcription or translation of the BIM gene, thereby lowering the cellular levels of the pro-apoptotic Bim protein.
-
BIM-1 (Bisindolylmaleimide I or GF 109203X): A well-characterized, cell-permeable, and potent inhibitor of Protein Kinase C (PKC) isoforms.[5][6] It acts as an ATP-competitive inhibitor. While it is highly selective for PKC, it can inhibit PKA, but with a much lower potency.[7][8]
-
Bim (BCL2L11): A pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family. Bim plays a crucial role in initiating the intrinsic pathway of apoptosis. Its expression and activity are tightly regulated by various signaling pathways, including the PKA pathway.[2][9]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and BIM-1 to highlight their distinct biological activities.
Table 1: Activity of this compound on Bim Expression
| Compound | Cell Line | Concentration (µM) | Duration (hours) | Outcome |
| This compound | Mouse Embryonic Fibroblasts | 25 | 72 | Strong reduction of Bim expression levels[1] |
| This compound | Mouse Embryonic Fibroblasts | 50 | 72 | Strong reduction of Bim expression levels[1] |
Table 2: Comparative Inhibitory Activity of BIM-1 (Bisindolylmaleimide I)
| Compound | Target Kinase | IC₅₀ | Notes |
| BIM-1 | PKCα | 20 nM[5] | Potent and primary target |
| BIM-1 | PKCβI | 17 nM[5] | Potent and primary target |
| BIM-1 | PKCβII | 16 nM[5] | Potent and primary target |
| BIM-1 | PKCγ | 20 nM[5] | Potent and primary target |
| BIM-1 | Protein Kinase A (PKA) | 2 µM [7][8] | ~100-fold less potent than against PKC |
| BIM-1 | GSK-3 | 170-360 nM[8][10] | Significant off-target activity |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that while BIM-1 has a documented (though weak) inhibitory effect on PKA, This compound's reported activity is the reduction of Bim protein expression, with little to no direct effect on PKA activity .[1]
Signaling Pathway: PKA-Mediated Upregulation of Bim
The most significant interaction between PKA and Bim is the transcriptional upregulation of the BIM gene mediated by the cAMP/PKA pathway. This signaling cascade is a key mechanism for inducing apoptosis in lymphoid cells and other cell types.[2][3]
Pathway Description:
-
Activation: An external stimulus (e.g., a hormone) binds to a G-protein coupled receptor (GPCR), activating adenylyl cyclase.
-
Second Messenger Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.
-
Transcription Factor Phosphorylation: The active PKA catalytic subunits translocate to the nucleus and phosphorylate transcription factors, most notably CREB (cAMP response element-binding protein).[4]
-
Gene Transcription: Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter region of target genes, including BIM, initiating its transcription.[4]
-
Bim Protein Expression and Apoptosis: Increased levels of Bim protein lead to the neutralization of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic effectors like Bax and Bak, ultimately triggering the mitochondrial pathway of apoptosis.[9]
Signaling Pathway Diagram:
Experimental Protocols
This protocol provides a general framework for assessing the effect of a compound like this compound on the cellular levels of Bim protein.
1. Sample Preparation (Cell Lysate): a. Culture cells (e.g., murine S49 lymphoma cells) to the desired confluency. b. Treat cells with the experimental compound (e.g., this compound at various concentrations) or a positive control (e.g., a PKA activator like 8-CPT-cAMP) for the specified duration (e.g., 24-72 hours). Include an untreated or vehicle-treated control. c. Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS). d. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 2x Laemmli sample buffer. b. Denature the samples by boiling at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker. d. Run the gel electrophoresis until adequate separation of proteins is achieved. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for Bim (e.g., Rabbit anti-Bim) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. e. Wash the membrane again as in step 3c. f. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. g. For a loading control, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH.
This protocol can be used to demonstrate the lack of a direct effect of this compound on PKA enzymatic activity.
1. Reagents and Materials: a. Purified, active PKA catalytic subunit. b. PKA substrate peptide (e.g., Kemptide). c. ATP solution. d. Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). e. Test compound (this compound) and a known PKA inhibitor (e.g., H-89) as a positive control. f. A detection system, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.[11][12]
2. Assay Procedure: a. Prepare serial dilutions of this compound and the control inhibitor in the kinase assay buffer. b. In a microplate, add the PKA enzyme, the PKA substrate, and the test compound or control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes). e. Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent to deplete unused ATP, followed by Kinase Detection Reagent to measure ADP).[13][14] f. Record the signal (e.g., luminescence). g. Calculate the percent inhibition relative to the vehicle control and, if applicable, determine the IC₅₀ value. For this compound, it is expected that no significant inhibition will be observed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow to investigate the effect of a compound on a specific protein and a related enzymatic activity.
Conclusion
This compound is a valuable research tool for studying the consequences of reduced Bim protein expression. However, it is not a direct inhibitor of Protein Kinase A. The primary relationship between PKA and Bim is the transcriptional control exerted by the PKA signaling pathway over the BIM gene. This distinction is critical for the accurate design and interpretation of experiments in cancer biology, immunology, and drug development. Researchers investigating the interplay between these molecules should focus on this compound's ability to modulate Bim expression levels and utilize PKA activators or inhibitors to probe the upstream signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased Expression of the Pro-apoptotic Protein BIM, a Mechanism for cAMP/Protein Kinase A (PKA)-induced Apoptosis of Immature T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BIM-1 - Wikipedia [en.wikipedia.org]
- 7. labmix24.com [labmix24.com]
- 8. Bisindolylmaleimide I - CAS 133052-90-1 - Calbiochem | 203290 [merckmillipore.com]
- 9. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 11. PKA Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. arborassays.com [arborassays.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Investigating the Low Toxicity Profile of Bim-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the toxicological profile of Bim-IN-1, a potent inhibitor of Bim expression. The information presented herein is intended to support further research and development of this compound by providing a comprehensive overview of its reported low toxicity, methodologies for its assessment, and its interaction with key cellular signaling pathways.
Introduction to this compound and its Therapeutic Potential
This compound is a small molecule inhibitor that has been identified as a potent downregulator of Bim (Bcl-2 interacting mediator of cell death) expression.[1] Bim is a pro-apoptotic BH3-only protein belonging to the Bcl-2 family, which plays a crucial role in the intrinsic pathway of apoptosis. By reducing the levels of Bim, this compound has the potential to modulate apoptosis in various pathological conditions. A key characteristic of this compound highlighted in preliminary studies is its minimal toxicity, making it an attractive candidate for further therapeutic development.[1]
Summary of Quantitative Toxicity Data
While extensive public data on the quantitative toxicity of this compound is limited, available information suggests a favorable safety profile. The primary study by Richards et al. (2022) serves as the main source for its initial characterization.
| Parameter | Test System | Concentration/Dose | Duration | Observed Effect | Reference |
| In Vitro Cytotoxicity | Mouse Embryonic Fibroblasts | 25 µM, 50 µM | 72 hours | Low toxicity observed | [1] |
| Acute Oral Toxicity | Not Specified (GHS Classification) | Category 4 | Single Dose | Harmful if swallowed (H302) | Material Safety Data Sheet |
| Aquatic Toxicity | Not Specified (GHS Classification) | Category 1 | Not Applicable | Very toxic to aquatic life with long lasting effects (H400/H410) | Material Safety Data Sheet |
Note: The GHS classification for acute oral toxicity suggests a moderate level of hazard upon ingestion, which warrants careful handling and further in-vivo investigation to determine a precise LD50 value.
Key Experimental Protocols
The following sections outline the likely methodologies employed to assess the toxicity profile of this compound, based on standard practices in preclinical drug development. These are reconstructed protocols and should be cross-referenced with the original publication by Richards et al. (2022) for precise details.
In Vitro Cytotoxicity Assay (Cell Viability)
Objective: To determine the effect of this compound on the viability of cells in culture.
Methodology:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are made to achieve final concentrations of 25 µM and 50 µM in the cell culture media. Control wells receive the vehicle (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: The treated plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Acute Oral Toxicity Study (In Vivo)
Objective: To evaluate the potential adverse effects of a single oral dose of this compound in an animal model.
Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):
-
Animal Model: Typically, healthy, young adult rodents (e.g., rats or mice) of a single sex are used for the initial dose-range finding study.
-
Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles, and are allowed to acclimatize for at least 5 days before the experiment.
-
Dosing: A starting dose is selected based on in vitro data and in silico predictions. This compound is formulated in a suitable vehicle and administered by oral gavage to a small group of animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for up to 14 days.
-
Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.
-
Dose Progression: Depending on the outcome of the initial dose, the dose is escalated or de-escalated in subsequent groups of animals to determine the dose range that causes toxicity and the maximum tolerated dose (MTD).
Signaling Pathways and Mechanism of Action
Bim is a central regulator of apoptosis. Its expression and activity are tightly controlled by various signaling pathways. This compound is reported to reduce the expression levels of Bim, thereby promoting cell survival.[1]
Bim-Mediated Apoptosis Pathway
Bim acts as a direct activator of the pro-apoptotic proteins BAX and BAK, and also as an inhibitor of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. Upon activation, BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.
Caption: Bim-mediated intrinsic apoptosis pathway and the inhibitory action of this compound.
Regulatory Pathways of Bim Expression
The expression and activity of Bim are regulated by several key signaling pathways, providing multiple points for therapeutic intervention.
Caption: Key signaling pathways regulating the expression and activity of Bim.
Off-Target Effects and Selectivity
An important aspect of the low toxicity profile of this compound is its selectivity. It has been reported to have little inhibitory effect on protein kinase A (PKA) activity, suggesting a specific mechanism of action that avoids broad kinase inhibition, a common source of toxicity for many small molecule inhibitors.[1] Further studies are required to comprehensively profile the off-target activities of this compound against a wider panel of kinases and other potential cellular targets.
Conclusion and Future Directions
The available data on this compound suggest that it is a promising therapeutic candidate with a low toxicity profile. Its ability to potently inhibit Bim expression with minimal off-target effects on PKA makes it a valuable tool for studying the role of Bim in health and disease, and a potential starting point for the development of novel therapeutics.
Future research should focus on:
-
Comprehensive in vivo toxicity studies: Including sub-chronic and chronic toxicity studies to establish a detailed safety profile.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of this compound and its in vivo efficacy.
-
Broad off-target screening: To confirm its selectivity and identify any potential for unforeseen side effects.
-
Efficacy studies in relevant disease models: To validate its therapeutic potential in conditions where modulation of apoptosis is beneficial.
By addressing these key areas, the full therapeutic potential of this compound can be realized, paving the way for its potential clinical application.
References
An In-depth Technical Guide to Bim-IN-1 and Its Indirect Interaction with the Bcl-2 Family of Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Bim-IN-1, a potent inhibitor of Bim expression. Contrary to direct Bcl-2 family binders, this compound modulates the apoptotic pathway by reducing the cellular levels of the pro-apoptotic BH3-only protein, Bim. This guide details the mechanism of action, summarizes the quantitative data on its efficacy, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Concept: An Indirect Interaction with the Bcl-2 Family
This compound is a potent small molecule that functions as an inhibitor of Bim expression.[1][2][3] Its interaction with the Bcl-2 family of proteins is not direct; it does not bind to anti-apoptotic proteins like Bcl-2, Bcl-xL, or Mcl-1. Instead, this compound modulates the balance of pro- and anti-apoptotic signals by reducing the concentration of the Bim protein.
The pro-apoptotic protein Bim is a crucial activator of the intrinsic apoptosis pathway. It acts as a "BH3-only" protein that can neutralize all pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby releasing the effector proteins Bax and Bak to trigger mitochondrial outer membrane permeabilization and subsequent cell death.[4][5] By lowering the cellular levels of Bim, this compound effectively strengthens the pro-survival signaling cascade, making it a valuable tool for studying the roles of Bim in apoptosis.
Quantitative Data: Efficacy of Bim Expression Inhibition
The primary quantitative measure for this compound is its ability to reduce the expression of the Bim protein in a cellular context. The available data demonstrates a dose-dependent effect at the micromolar level.
| Compound | Cell Line | Concentration (µM) | Treatment Duration | Observed Effect |
| This compound | Mouse Embryonic Fibroblasts | 25, 50 | 72 hours | Strong reduction of Bim expression levels with low toxicity.[1] |
Signaling Pathway and Mechanism of Action
This compound's mechanism involves the suppression of Bim protein expression. This alters the equilibrium of protein-protein interactions within the Bcl-2 family, leading to an anti-apoptotic outcome. The diagram below illustrates this proposed pathway.
Caption: this compound signaling pathway leading to the inhibition of apoptosis.
Experimental Protocols
To characterize the activity of this compound, two primary types of experiments are conducted: quantification of Bim expression (protein and mRNA levels) and assessment of the downstream functional effect on apoptosis.
Protocol for Quantification of Bim Protein by Western Blot
This protocol details the steps to measure changes in Bim protein levels in cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., mouse embryonic fibroblasts) in 6-well plates and culture to ~70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 25 µM, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
2. Lysate Preparation:
-
Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold RIPA buffer containing protease inhibitors to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA Protein Assay Kit.[6]
3. SDS-PAGE and Electrotransfer:
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto a 4-15% Mini-PROTEAN TGX Stain-free Gel.[6][7]
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane overnight at 4°C with a primary antibody against Bim (e.g., Cell Signaling Technology, #2933 or #2819, diluted 1:1000).[6][8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP, diluted 1:20,000) for 1 hour at room temperature.[6]
-
Wash the membrane again as in the previous step.
-
Apply a chemiluminescent substrate (e.g., Clarity Western ECL Substrate) and visualize the bands using a digital imaging system.[6]
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol for Quantification of Bim mRNA by qRT-PCR
This protocol is for measuring changes in Bim mRNA transcript levels.
1. Cell Culture and Treatment:
-
Treat cells as described in section 4.1.
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 pg to 100 ng of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) following the manufacturer's protocol.[9][10]
4. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume containing:
-
10 µL 2X SYBR Green Master Mix
-
0.4 µL Forward Primer (10 µM)
-
0.4 µL Reverse Primer (10 µM)
-
Template cDNA (< 5 µL)
-
Nuclease-free water to 20 µL[9]
-
-
Use primers specific for the Bim gene and a reference gene (e.g., Actb, Gapdh).
-
Include a No Template Control (NTC) for each primer set.[9]
5. Data Analysis:
-
Run the reaction on a real-time PCR instrument.
-
Calculate the relative expression of Bim mRNA using the ΔΔCt method, normalized to the reference gene.
Protocol for Apoptosis Assessment by Annexin V/PI Staining
This protocol assesses the functional consequence of Bim inhibition on cell viability.
1. Cell Culture and Treatment:
-
Treat cells in 6-well plates as described in section 4.1.
2. Cell Staining:
-
Harvest both floating and adherent cells and wash them with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells[11]
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow to assess the efficacy of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound||DC Chemicals [dcchemicals.com]
- 4. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. 2.7. Western Blotting [bio-protocol.org]
- 7. bio-rad.com [bio-rad.com]
- 8. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 9. 1-step qRT-PCR Protocol on Bio-Rad iCycler™ Clinisciences [clinisciences.com]
- 10. dllzjd.com [dllzjd.com]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Regulation of Bim Expression
Introduction
The B-cell lymphoma 2 (Bcl-2)-interacting mediator of cell death (Bim) is a potent pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family.[1][2][3][4] As a critical initiator of the intrinsic apoptotic pathway, Bim's expression and activity are meticulously controlled at multiple levels to ensure cellular homeostasis.[1][2][3][4] Dysregulation of Bim is implicated in various pathologies, including cancer, autoimmune disorders, and neurodegenerative diseases.[1][2][3] In cancer, for instance, suppressed Bim expression is a common mechanism for tumor progression and the development of therapeutic resistance.[1][2][3] Conversely, enhanced Bim activity can contribute to the loss of healthy cells in autoimmune and neurodegenerative conditions.[2][3]
This technical guide provides a comprehensive overview of the complex regulatory network governing Bim expression, from transcriptional control to post-translational modifications. It is designed to serve as a resource for researchers and professionals involved in apoptosis research and the development of novel therapeutics targeting cell death pathways.
Transcriptional Regulation of Bim
The transcription of the BCL2L11 gene, which encodes Bim, is a primary control point for its expression. This process is governed by a diverse array of transcription factors that respond to various intracellular and extracellular signals.
Key Transcriptional Activators
Several transcription factors have been identified as direct activators of Bim transcription, integrating signals from survival and stress pathways.
-
Forkhead Box O3 (FOXO3a): A major regulator of Bim, FOXO3a is a key effector of the PI3K/Akt survival pathway.[5][6] In the presence of survival factors like cytokines or growth factors, the PI3K/Akt pathway is active, leading to the phosphorylation of FOXO3a.[5] This phosphorylation event causes FOXO3a to be sequestered in the cytoplasm, preventing it from activating target gene expression.[5] Upon withdrawal of survival signals, Akt becomes inactive, allowing FOXO3a to translocate to the nucleus, bind to conserved sites in the Bim promoter, and drive its transcription.[5][6][7][8]
-
c-Jun: As a component of the AP-1 transcription factor complex, c-Jun is a downstream target of the c-Jun N-terminal kinase (JNK) signaling pathway, which is typically activated by cellular stress.[1][9] The JNK/c-Jun pathway is crucial for Bim upregulation in neurons following the withdrawal of survival signals.[1]
-
Other Activators: A range of other transcription factors can also induce Bim expression, often in a cell-type or stimulus-specific manner. These include E2F1, c-Myc, NF-Y, Smad1/3, and Runx1-3.[1][10]
Transcriptional Repressors
Conversely, several factors act to repress Bim transcription, contributing to cell survival.
-
YY1 and RelA: The Yin Yang 1 (YY1) and RelA transcription factors can cooperate to repress Bim transcription.[4] They have been shown to bind to a specific region within the Bim promoter to inhibit its activity.[4]
-
Other Repressors: Additional repressors include HoxB8, SPi-1/PU.1, and Pokemon, which contribute to the fine-tuning of Bim levels in different cellular contexts.[1][10]
Signaling Pathways in Transcriptional Control
The signaling pathways that converge on these transcription factors are central to regulating Bim levels. The PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating FOXO3a, thereby suppressing Bim transcription.[5][6] In contrast, stress-activated pathways like the JNK pathway promote apoptosis by activating transcription factors such as c-Jun.[1]
Post-Transcriptional Regulation
After transcription, Bim expression is further controlled through mechanisms that affect the mRNA transcript itself.
-
Alternative Splicing: The Bim gene undergoes alternative splicing to produce several isoforms, with BimEL (Extra Long), BimL (Long), and BimS (Short) being the most studied.[4] These isoforms exhibit different pro-apoptotic potencies; BimS is generally considered the most powerful, partly because it lacks domains that are targets for negative regulation.[4]
-
mRNA Stability and microRNAs: The stability of Bim mRNA can be modulated by RNA-binding proteins. For example, the heat-shock cognate protein 70 (Hsc70) can bind to AU-rich elements in the 3'-untranslated region (3'-UTR) of Bim mRNA, influencing its stability in response to cytokine signaling.[11] Additionally, a variety of microRNAs (e.g., miR-17~92, miR-221/222) can target Bim mRNA for degradation or translational repression, thereby promoting cell survival.[1]
Post-Translational Regulation
The activity and stability of the Bim protein are subject to rigorous post-translational modifications, primarily phosphorylation and ubiquitination. This level of control allows for a rapid cellular response to changing conditions.
Phosphorylation by MAP Kinases
Mitogen-activated protein kinases (MAPKs) are key regulators of Bim. The outcome of phosphorylation depends on the specific kinase and the sites that are modified.[1][12]
-
ERK1/2: The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are typically activated by survival signals.[13][14] ERK1/2 can phosphorylate BimEL on multiple serine residues (e.g., Ser55, Ser65, Ser73 in mouse Bim).[12][13][15] This multi-site phosphorylation event marks Bim for ubiquitination and subsequent degradation by the proteasome, effectively neutralizing its pro-apoptotic function.[12][13][14][16] This mechanism allows mitogen-stimulated cells to proliferate without succumbing to apoptosis.[13]
-
JNK and p38: In contrast to ERK, the JNK and p38 MAP kinases are activated by stress stimuli.[1][17] JNK can phosphorylate Bim, which may increase its pro-apoptotic activity.[1][18][19] This can occur by causing Bim to be released from sequestration with the dynein motor complex on microtubules, freeing it to interact with anti-apoptotic Bcl-2 proteins at the mitochondria.[17][19][20]
Ubiquitination and Proteasomal Degradation
The stability of the Bim protein is largely controlled by the ubiquitin-proteasome system.[21][22] As mentioned, ERK1/2-mediated phosphorylation is a primary signal for Bim degradation.[14] This phosphorylation event creates a binding site for an E3 ubiquitin ligase, which attaches poly-ubiquitin chains to Bim, targeting it for destruction by the 26S proteasome.[14][23] This rapid degradation ensures that Bim levels are kept low in healthy, proliferating cells.[21][22]
Quantitative Data on Bim Regulation
The following tables summarize quantitative findings from studies investigating the regulation of Bim expression and stability.
Table 1: Regulation of Bim mRNA and Protein Expression
| Cell Type | Treatment/Condition | Change in Bim mRNA | Change in Bim Protein | Reference |
| Breast Cancer (MCF-7) | Paclitaxel Treatment | Increased | Dramatically Increased | [7] |
| T Cells | Mitogenic Stimulation (anti-CD3/CD28 + IL-2) | Not specified | Levels Declined | [13] |
| T Cells | Mitogenic Stimulation + MEK Inhibitor (U0126) | Not specified | Decline Prevented | [13] |
| Neurons | Preconditioning Ischemia | Not specified | Reduced | [21][22] |
| Neurons | Preconditioning + Proteasome Inhibitor (MG132) | Not specified | Degradation Prevented | [21][22] |
Table 2: Effects of Kinase Activity on Bim Phosphorylation and Stability
| Kinase Pathway | Condition/Inhibitor | Effect on Bim Phosphorylation | Effect on Bim Stability/Level | Reference |
| MEK/ERK | Activation by Survival Factors | Increased | Decreased (promotes degradation) | [13][14] |
| MEK/ERK | Inhibition with U0126 | Reduced | Increased (blocks degradation) | [13][21][22] |
| JNK | UV Radiation | Increased (on Thr-112) | May increase activity | [12] |
| JNK | Trophic Factor Deprivation | Increased (on Ser65) | Potentiates pro-apoptotic activity | [18] |
| PI3K/Akt | Inhibition with LY294002 (in sympathetic neurons) | Not specified | Protein Levels Increased | [24] |
Appendices: Experimental Protocols
Detailed methodologies are crucial for the accurate study of Bim regulation. Below are representative protocols for key experimental techniques.
Protocol: Chromatin Immunoprecipitation (ChIP) for FOXO3a Binding
This protocol is used to determine if a transcription factor, such as FOXO3a, binds to a specific region of DNA, like the Bim promoter, within intact cells.
Methodology:
-
Cross-linking: Treat cells (e.g., 1x107) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific for the transcription factor of interest (e.g., anti-FOXO3a). As a negative control, use a non-specific IgG antibody.
-
Capture and Wash: Add Protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the putative binding region in the Bim promoter. The amount of amplified DNA will reflect the in-vivo binding of the transcription factor to the promoter.
Protocol: Western Blotting for Bim Phosphorylation
This protocol allows for the detection and quantification of total Bim and its phosphorylated forms.
Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to total Bim or a phospho-specific form of Bim (e.g., anti-phospho-Bim Ser69) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using X-ray film or a digital imaging system. A loading control, such as an antibody against GAPDH or β-actin, should be used to confirm equal protein loading.
Protocol: Protein Stability (Cycloheximide Chase) Assay
This assay measures the half-life of a protein by inhibiting new protein synthesis and observing the rate of its degradation over time.
Methodology:
-
Cell Treatment: Culture cells under the desired experimental conditions (e.g., with or without a survival factor). Add cycloheximide (CHX), a protein synthesis inhibitor, to the culture medium at a final concentration of 10-100 µg/mL.
-
Time Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, and 8 hours). The "0 hour" time point represents the initial level of the protein before degradation begins.
-
Protein Analysis: Prepare protein lysates from the cells collected at each time point. Analyze the levels of Bim protein by Western blotting as described in Protocol 5.2.
-
Quantification and Analysis: Quantify the band intensity for Bim at each time point using densitometry software. Normalize the Bim signal to a stable loading control. Plot the percentage of remaining Bim protein against time. The time at which 50% of the protein has been degraded is its half-life (t1/2).
References
- 1. oncotarget.com [oncotarget.com]
- 2. Regulation of Bim in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. FOXO transcription factors directly activate bim gene expression and promote apoptosis in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FoxO3a transcriptional regulation of Bim controls apoptosis in paclitaxel-treated breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct transcriptional regulation of Bim by FoxO3a mediates STI571-induced apoptosis in Bcr-Abl-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytokines direct the regulation of Bim mRNA stability by heat-shock cognate protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-site Phosphorylation Regulates Bim Stability and Apoptotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEK/ERK-Mediated Phosphorylation of Bim is Required to Ensure Survival of T and B Lymphocytes during Mitogenic Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Targeting the Regulatory Machinery of BIM for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. JNK-mediated BIM phosphorylation potentiates BAX-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Rapid degradation of Bim by the ubiquitin-proteasome pathway mediates short-term ischemic tolerance in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. RAPID DEGRADATION OF BIM BY THE UBIQUITIN-PROTEASOME PATHWAY MEDIATES SHORT-TERM ISCHEMIC TOLERANCE IN CULTURED NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.biologists.com [journals.biologists.com]
- 24. The MEK-ERK pathway negatively regulates bim expression through the 3' UTR in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Bim-IN-1 in Mouse Embryonic Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on Bim-IN-1, a potent inhibitor of Bim expression, with a specific focus on its effects in mouse embryonic fibroblasts (MEFs). This document outlines the quantitative data from initial experiments, detailed experimental protocols, and the implicated signaling pathways.
Core Findings and Data Presentation
This compound has been identified as a compound capable of significantly reducing the expression of the pro-apoptotic protein Bim in mouse embryonic fibroblasts.[1] The initial studies demonstrate a dose-dependent reduction in Bim levels with minimal associated toxicity.
| Compound | Cell Line | Concentration (µM) | Duration (hours) | Outcome |
| This compound | Mouse Embryonic Fibroblasts | 25 | 72 | Strong reduction of Bim expression |
| This compound | Mouse Embryonic Fibroblasts | 50 | 72 | Strong reduction of Bim expression |
Table 1: Summary of quantitative data on the effect of this compound on Bim expression in mouse embryonic fibroblasts. Data is based on preliminary studies and indicates a qualitative "strong reduction."[1]
Signaling Pathway
This compound is classified as an inhibitor of Bim expression.[1][2] The broader signaling context involves the intrinsic pathway of apoptosis. Bim, a BH3-only protein, is a critical initiator of this pathway. It can directly activate the pro-apoptotic proteins BAX and BAK or neutralize anti-apoptotic BCL-2 family members (like BCL-2, BCL-xL, and MCL-1), leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. The precise mechanism by which this compound inhibits the expression of Bim is a key area of ongoing investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary studies of this compound in mouse embryonic fibroblasts.
Cell Culture and Treatment
-
Cell Line: Mouse Embryonic Fibroblasts (MEFs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Seed MEFs in appropriate culture vessels and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing this compound at final concentrations of 25 µM and 50 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for 72 hours.
-
Western Blotting for Bim Expression
-
Cell Lysis:
-
After the 72-hour treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bim overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
Normalize Bim protein levels to a loading control, such as β-actin or GAPDH.
-
References
The Significance of Bim in Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting as a crucial checkpoint for cellular life-and-death decisions. Within this family, the BH3-only protein Bim (Bcl-2 interacting mediator of cell death) has emerged as a critical initiator of apoptosis in response to a wide array of cellular stresses. This technical guide provides an in-depth exploration of the significance of Bim in programmed cell death, detailing its molecular mechanisms, regulation, and its role as a therapeutic target in drug development.
Core Concepts: Bim's Role as a Sentinel of Cellular Stress
Bim is a pro-apoptotic BH3-only protein that functions as a sentinel for various apoptotic stimuli, including growth factor withdrawal, DNA damage, and endoplasmic reticulum (ER) stress. Its primary role is to sense these stress signals and translate them into the activation of the core apoptotic machinery.
Mechanism of Action: Direct Activation and Neutralization of Anti-Apoptotic Proteins
The pro-apoptotic function of Bim is executed through two primary mechanisms:
-
Direct Activation of Effector Proteins: Bim can directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[1] This interaction induces a conformational change in Bax and Bak, leading to their oligomerization at the outer mitochondrial membrane and subsequent mitochondrial outer membrane permeabilization (MOMP).[1]
-
Neutralization of Anti-Apoptotic Proteins: Bim possesses a single Bcl-2 homology 3 (BH3) domain, which allows it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1.[2] By sequestering these pro-survival proteins, Bim liberates Bax and Bak, allowing them to execute their pro-apoptotic function.[1]
The dual action of Bim as both a direct activator and a sensitizer makes it a potent and versatile initiator of apoptosis.
Regulation of Bim Activity
The expression and activity of Bim are tightly regulated at multiple levels to ensure that apoptosis is initiated only when necessary. This intricate regulatory network provides multiple points for therapeutic intervention.
Transcriptional Regulation
The transcription of the BCL2L11 gene, which encodes Bim, is controlled by several key transcription factors in response to specific cellular signals. A prominent regulator is the forkhead box O3 (FOXO3a) transcription factor, which is activated upon the inhibition of the PI3K/Akt survival signaling pathway.[3] Additionally, the transcription factor E2F1 has been shown to upregulate Bim expression.[4]
Post-Translational Modifications
Post-translational modifications play a crucial role in modulating Bim's stability and pro-apoptotic activity.
-
Phosphorylation: Phosphorylation can have opposing effects on Bim function. For instance, phosphorylation by the ERK/MAPK pathway can target Bim for proteasomal degradation, thereby promoting cell survival.[1] Conversely, phosphorylation by JNK can enhance its pro-apoptotic activity.[1][5]
-
Ubiquitination: The stability of Bim is largely controlled by the ubiquitin-proteasome system. Phosphorylation often serves as a signal for ubiquitination and subsequent degradation.
Subcellular Localization
In healthy cells, a significant portion of Bim is sequestered to the microtubular cytoskeleton through its interaction with the dynein motor complex.[6] Upon receiving an apoptotic stimulus, Bim is released from this complex and translocates to the mitochondria to engage with other Bcl-2 family members.[6]
Bim Isoforms
Alternative splicing of the BCL2L11 gene gives rise to several Bim isoforms, with the three major ones being BimEL (extra-long), BimL (long), and BimS (short).[7] All three isoforms are pro-apoptotic, with BimS generally considered the most potent due to its constitutive localization to the mitochondria.[2]
Quantitative Data on Bim Interactions
The affinity of Bim for various anti-apoptotic Bcl-2 family proteins is critical for its function. The dissociation constants (Kd) for these interactions have been determined through various biophysical methods.
| Interacting Proteins | Dissociation Constant (Kd) | Reference |
| Bim BH3 and Bcl-2 | 6.1 ± 0.3 nM | |
| Bim BH3 and Bcl-xL | 4.4 ± 0.9 nM | |
| Bim BH3 and Mcl-1 | 5.8 ± 0.1 nM |
Signaling Pathways and Experimental Workflows
Bim-Mediated Apoptotic Signaling Pathway
Caption: A diagram illustrating the central role of Bim in the intrinsic apoptotic pathway.
Experimental Workflow for Investigating Bim-Mediated Apoptosis
Caption: A typical experimental workflow for investigating the function of Bim in apoptosis.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Bim-Bcl-2 Interaction
This protocol describes the co-immunoprecipitation of Bim and Bcl-2 from cell lysates to demonstrate their in vivo interaction.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Anti-Bim antibody (for immunoprecipitation).
-
Anti-Bcl-2 antibody (for western blot detection).
-
Protein A/G magnetic beads.
-
Cell culture plates.
-
Magnetic rack.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Cell Lysis Buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Bim antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer and incubate for 5-10 minutes at room temperature.
-
Place the tube on a magnetic rack and transfer the supernatant containing the immunoprecipitated proteins to a new tube.
-
Neutralize the eluate by adding Neutralization Buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by western blotting using an anti-Bcl-2 antibody.
-
Western Blot for Phosphorylated Bim
This protocol details the detection of phosphorylated Bim (p-Bim) by western blotting.
Materials:
-
RIPA Buffer with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Protein concentration assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer: 5% BSA in TBST.
-
Primary antibody: Anti-phospho-Bim (Ser69) antibody (diluted according to manufacturer's instructions).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold RIPA buffer containing phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Bim primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
BH3 Profiling
BH3 profiling is a functional assay to measure the mitochondrial apoptotic priming of cells by assessing their sensitivity to BH3 peptides.[8][9]
Materials:
-
Mannitol Experimental Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH (pH 7.5), 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate.
-
Digitonin.
-
Bim BH3 peptide.
-
JC-1 dye or cytochrome c antibody.
-
96-well plates.
-
Plate reader or flow cytometer.
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend in MEB.
-
-
Mitochondrial Permeabilization:
-
Add digitonin to the cell suspension to permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
-
Peptide Treatment:
-
Add varying concentrations of the Bim BH3 peptide to the permeabilized cells in a 96-well plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection of Mitochondrial Depolarization:
-
Using JC-1: Add JC-1 dye and measure the fluorescence at 590 nm (red, aggregated form in polarized mitochondria) and 525 nm (green, monomeric form in depolarized mitochondria). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Using Cytochrome c release: Fix and permeabilize the cells, then stain with a fluorescently labeled anti-cytochrome c antibody and analyze by flow cytometry. A decrease in mitochondrial cytochrome c fluorescence indicates its release into the cytosol.
-
Chromatin Immunoprecipitation (ChIP) for E2F1 on the Bim Promoter
This protocol describes how to perform a ChIP assay to determine if the transcription factor E2F1 binds to the promoter region of the BCL2L11 (Bim) gene.[10][11]
Materials:
-
Formaldehyde.
-
Glycine.
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 8.1), 10 mM EDTA, 1% SDS, protease inhibitors.
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl, 1.2 mM EDTA, 0.01% SDS, 1.1% Triton X-100.
-
Wash Buffers (Low Salt, High Salt, LiCl).
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
Proteinase K.
-
Anti-E2F1 antibody.
-
IgG control antibody.
-
Protein A/G agarose beads.
-
Primers for qPCR targeting the Bim promoter.
Procedure:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate the pre-cleared chromatin with either the anti-E2F1 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with Low Salt, High Salt, and LiCl wash buffers.
-
Elute the complexes from the beads with Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for the Bim promoter to quantify the amount of immunoprecipitated DNA.
-
Conclusion
Bim stands as a pivotal integrator of diverse apoptotic signals, playing an indispensable role in the initiation of programmed cell death. Its multifaceted regulation at the transcriptional, post-translational, and subcellular localization levels provides a sophisticated system for controlling cellular fate. The critical function of Bim in apoptosis has positioned it as a key player in both normal physiology and disease pathogenesis, particularly in cancer. A thorough understanding of the molecular mechanisms governing Bim's activity is paramount for the development of novel therapeutic strategies that aim to modulate apoptosis for the treatment of a wide range of human diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of programmed cell death and harnessing this knowledge for therapeutic innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 4. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. miR-24 inhibits apoptosis and represses Bim in mouse cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.sph.harvard.edu [content.sph.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Detection of E2F-DNA Complexes Using Chromatin Immunoprecipitation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: How to Use Bim-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bim (Bcl-2 interacting mediator of cell death) is a potent pro-apoptotic protein belonging to the BH3-only subclass of the Bcl-2 family. It plays a crucial role in initiating the intrinsic pathway of apoptosis in response to various cellular stresses, including growth factor withdrawal, cytotoxic drug treatment, and ER stress. The expression and activity of Bim are tightly regulated at multiple levels.[1] Its upregulation is a key event in triggering cell death in various physiological and pathological conditions.
Bim-IN-1 is a novel small-molecule inhibitor that has been developed to potently suppress the expression of the Bim protein.[2][3] By reducing the cellular levels of this key apoptotic initiator, this compound serves as a valuable tool for studying the roles of Bim in apoptosis and offers a potential therapeutic strategy for conditions characterized by excessive cell death, such as stress-induced cardiomyocyte apoptosis.[3]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, key quantitative data, and detailed protocols for its application and evaluation.
Note on Nomenclature: this compound (CAS: 2909483-36-7) should not be confused with BIM-1 (also known as GF 109203X; CAS: 133052-90-1), which is a well-characterized inhibitor of Protein Kinase C (PKC).[4]
Mechanism of Action and Signaling Pathways
This compound functions by reducing the total expression levels of the Bim protein.[2][5] The precise mechanism of this inhibition (e.g., transcriptional, post-transcriptional, or promoting protein degradation) is a subject of ongoing research. The ultimate effect of reducing Bim protein levels is the inhibition of the intrinsic apoptotic pathway. In healthy cells or under pro-survival conditions, Bim is often sequestered or its expression is suppressed by signaling pathways like PI3K/AKT and MEK/ERK.[4] Under apoptotic stimuli, Bim expression increases, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation. By preventing the accumulation of Bim, this compound effectively raises the threshold for apoptosis induction.
Figure 1. Signaling context for this compound. Bim expression is regulated by survival (e.g., PI3K/AKT, MEK/ERK) and stress pathways. This compound acts to inhibit Bim expression, thereby blocking the downstream activation of the intrinsic apoptotic cascade.
Data Presentation
The following table summarizes the reported quantitative effects of this compound on Bim protein expression and cell viability.
| Compound | Cell Line | Treatment Conditions | Effect on Bim Expression | Cell Viability / Toxicity | Reference |
| This compound | Mouse Cardiomyocytes | 10 µM under chronic β-adrenergic stimulation | Reduced to 7% of control | Minimal toxicity reported | [3] |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | 25 µM, 72 hours | Strong reduction | Low toxicity reported | [2] |
| This compound | Mouse Embryonic Fibroblasts (MEFs) | 50 µM, 72 hours | Strong reduction | Low toxicity reported | [2] |
Experimental Protocols
General Handling and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the solid compound at -20°C. Once reconstituted, store the stock solution in aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[2] Avoid repeated freeze-thaw cycles.
Protocol: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Adherence: Allow cells to adhere and recover for 18-24 hours in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment condition (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
Harvesting: After incubation, proceed with cell harvesting for downstream analysis (e.g., cell lysis for Western blotting or analysis via a cell viability assay).
Figure 2. General experimental workflow for the evaluation of this compound in cell culture.
Protocol: Western Blotting for Bim Expression
This protocol details the procedure for measuring Bim protein levels following treatment with this compound.
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 100 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard method, such as the BCA Protein Assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X) to the lysate, aiming for a final protein amount of 20-30 µg per lane.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against Bim (e.g., Rabbit anti-Bim, 1:1000 dilution) overnight at 4°C with gentle agitation. Remember to also probe for a loading control like β-Actin or GAPDH on the same or a parallel blot.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the Bim signal to the loading control.
-
Protocol: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of viability, which is useful for assessing the toxicity of this compound.
-
Cell Treatment: Seed and treat cells with a range of this compound concentrations and controls in a 96-well plate as described in Protocol 2. Include wells with medium only as a background control.
-
Reagent Preparation: Near the end of the incubation period, prepare the MTT solution (5 mg/mL in sterile PBS).
-
MTT Addition: Add 10 µL of the MTT solution to each well (for a final volume of 100 µL/well) and mix gently.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Final Incubation: Incubate the plate overnight in the incubator or for at least 4 hours at room temperature in the dark to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance, and express the results as a percentage of the vehicle-treated control cells.
Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis, to determine if this compound can protect cells from an apoptotic stimulus.
-
Experimental Setup: Seed cells in a white-walled 96-well plate. Treat the cells with this compound (at a non-toxic concentration determined from the viability assay) for a pre-incubation period (e.g., 24 hours).
-
Apoptosis Induction: After pre-incubation, add a known apoptotic stimulus (e.g., Staurosporine, UV radiation, or a relevant cytotoxic drug) to the wells, while continuing the this compound treatment. Include the following controls:
-
Vehicle only (negative control)
-
Apoptotic stimulus + Vehicle (positive control)
-
This compound only (to measure baseline caspase activity with the inhibitor)
-
-
Incubation: Incubate for the time required for the stimulus to induce apoptosis (e.g., 4-24 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: A decrease in the luminescent signal in the "Apoptotic stimulus + this compound" group compared to the "Apoptotic stimulus + Vehicle" group indicates that this compound is protecting cells from apoptosis.
References
- 1. BIM-mediated apoptosis and oncogene addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, synthesis and exploration of N-benzylsulfonyl-2-phenylazepanes as inhibitors of Bim expression in a mouse embryonic fibroblast model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIM-1 - Wikipedia [en.wikipedia.org]
- 5. This compound||DC Chemicals [dcchemicals.com]
Application Notes and Protocols: Bim-IN-1 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bim-IN-1 is a potent and specific small molecule inhibitor of Bim expression.[1][2] Bim, a pro-apoptotic member of the Bcl-2 family of proteins, plays a crucial role in the intrinsic pathway of apoptosis. By reducing the expression levels of Bim, this compound can modulate apoptotic signaling, making it a valuable tool for studying the mechanisms of programmed cell death and for investigating potential therapeutic strategies that involve the inhibition of apoptosis. These application notes provide an overview of the recommended dosage and protocols for the use of this compound in various in vitro experimental settings.
Data Presentation
| Cell Line | Treatment Duration | Effective Concentration | Observed Effect |
| Mouse Embryonic Fibroblasts | 72 hours | 25 µM - 50 µM | Strong reduction in Bim expression levels with low toxicity.[1] |
Signaling Pathway
This compound functions by inhibiting the expression of the Bim protein. Bim is a BH3-only protein that promotes apoptosis through two primary mechanisms: direct activation of the pro-apoptotic effector proteins BAX and BAK, or by neutralizing anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby releasing BAX and BAK to initiate mitochondrial outer membrane permeabilization and subsequent caspase activation. By reducing Bim levels, this compound disrupts these pro-apoptotic signals.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.
Cell Culture and Treatment
A typical experimental workflow for studying the effects of this compound is outlined below.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture plates/flasks
Procedure:
-
Seed cells at an appropriate density in culture plates or flasks.
-
Incubate the cells overnight to allow for attachment and recovery.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Proceed with downstream applications such as cell viability assays, western blotting, or apoptosis assays.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]
-
DMSO
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[3]
-
Incubate the plate for 4 hours at 37°C in a humidified incubator.[3]
-
After the incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for Bim Expression
This protocol is to confirm the inhibitory effect of this compound on Bim protein expression.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[5][6][7][8]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Bim (e.g., Rabbit mAb, diluted 1:1000 in blocking buffer)[9][10]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bim antibody overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to normalize the protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the extent of apoptosis induced by this compound treatment.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
Procedure:
-
Harvest the treated cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X binding buffer to each tube.[13]
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound||DC Chemicals [dcchemicals.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. content.protocols.io [content.protocols.io]
- 8. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 9. Bim (C34C5) Rabbit mAb (#2933) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 11. nsjbio.com [nsjbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
Application Notes and Protocols: Induction of Apoptosis in Cancer Cell Lines Using the Bim Expression Inhibitor, Bim-IN-1
For Research Use Only.
Introduction
Bim, a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a potent pro-apoptotic molecule that plays a crucial role in the intrinsic pathway of apoptosis, or programmed cell death.[1] Its function is tightly regulated within healthy cells, and its dysregulation is implicated in various diseases, including cancer.[2] Bim acts by binding to and neutralizing anti-apoptotic Bcl-2 proteins (such as Bcl-2, Bcl-xL, and Mcl-1), thereby allowing the pro-apoptotic effector proteins Bax and Bak to oligomerize at the mitochondrial outer membrane.[3][4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in cell death.[4]
Bim-IN-1 is a small molecule inhibitor that has been shown to potently reduce the expression of the Bim protein.[5] While detailed public data on the specific IC50 values and comprehensive protocols for inducing apoptosis with this compound in various cancer cell lines are limited, this document provides a generalized protocol that researchers can adapt to investigate the effects of this compound on apoptosis in their cancer cell lines of interest. The provided methodologies are based on established techniques for studying apoptosis.
Data Presentation
The pro-apoptotic protein Bim interacts with several other members of the Bcl-2 family to regulate apoptosis. The following table summarizes these key interactions.
| Interacting Protein | Family | Function in Apoptosis | Interaction with Bim |
| Bcl-2 | Anti-apoptotic | Inhibits apoptosis by sequestering pro-apoptotic proteins. | Bim binds to and neutralizes Bcl-2, promoting apoptosis.[3] |
| Bcl-xL | Anti-apoptotic | Inhibits apoptosis by sequestering pro-apoptotic proteins. | Bim binds to and neutralizes Bcl-xL, promoting apoptosis.[4] |
| Mcl-1 | Anti-apoptotic | Inhibits apoptosis by sequestering pro-apoptotic proteins. | Bim binds to and neutralizes Mcl-1, promoting apoptosis.[3] |
| Bax | Pro-apoptotic (Effector) | Forms pores in the mitochondrial outer membrane, leading to cytochrome c release. | Bim can directly activate Bax to initiate apoptosis.[3][4] |
| Bak | Pro-apoptotic (Effector) | Forms pores in the mitochondrial outer membrane, leading to cytochrome c release. | Bim can directly activate Bak to initiate apoptosis.[4] |
Signaling Pathway
Caption: Bim-mediated apoptotic signaling pathway.
Experimental Workflow
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. Targeting the Regulatory Machinery of BIM for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIM expression in treatment naïve cancers predicts responsiveness to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of Bim-IN-1 in Anti-Blood Cancer Research: A Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with a delicate balance between pro-apoptotic and anti-apoptotic members determining cell fate. Bim, a potent pro-apoptotic BH3-only protein, plays a crucial role in inducing apoptosis in cancer cells, including various hematological malignancies. Upregulation of Bim is a key mechanism of action for several successful targeted therapies in blood cancers.
This document provides detailed application notes and protocols for the use of Bim-IN-1 , a potent and specific small molecule inhibitor of Bim expression. It is important to note that this compound, as a Bim inhibitor, is not a direct anti-cancer therapeutic agent. Instead, it serves as a critical research tool to elucidate the role of Bim in apoptosis and to investigate mechanisms of drug resistance in blood cancer models. The information presented here is based on the initial characterization of N-benzylsulfonyl-2-phenylazepanes, the chemical class of this compound, and established methodologies in cancer cell biology.
Principle of Application
This compound allows for the specific downregulation of Bim protein levels in a dose-dependent manner. In the context of anti-blood cancer research, this inhibitor can be utilized to:
-
Validate the Bim-dependency of novel or existing anti-cancer agents: By observing a reduction in drug-induced apoptosis in the presence of this compound, researchers can confirm whether a compound's cytotoxic effect is mediated through the upregulation of Bim.
-
Investigate mechanisms of drug resistance: this compound can be used to model conditions of reduced Bim expression, which is a known mechanism of resistance to several targeted therapies. This allows for the study of downstream signaling events and the identification of potential strategies to overcome resistance.
-
Elucidate the role of Bim in specific blood cancer subtypes: The differential sensitivity of various leukemia and lymphoma cell lines to this compound in combination with other stimuli can provide insights into the specific apoptotic pathways active in those malignancies.
Quantitative Data
The following table summarizes the known quantitative data for this compound and its analogs, derived from studies in mouse embryonic fibroblasts. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific blood cancer cell line.
| Compound | Target Cell Line | Parameter | Value | Reference |
| This compound (analogs) | Mouse Embryonic Fibroblasts | Reduction of Bim Expression | Down to 7% of control at 10 µM | [1] |
| This compound | Mouse Embryonic Fibroblasts | Treatment Concentration | 25, 50 µM | [2] |
Experimental Protocols
Protocol 1: Determination of the Effect of this compound on Bim Expression in Blood Cancer Cell Lines
Objective: To determine the optimal concentration and time course of this compound treatment for the inhibition of Bim expression in a specific blood cancer cell line.
Materials:
-
Blood cancer cell line of interest (e.g., K562, MV4-11, U937)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-Bim, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the blood cancer cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 12, 24, 48, 72 hours).
-
Cell Lysis: At the end of the treatment period, harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane. d. Block the membrane and probe with primary antibodies against Bim and a loading control. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: Quantify the band intensities for Bim and the loading control. Normalize the Bim signal to the loading control to determine the relative reduction in Bim expression at each concentration and time point.
Protocol 2: Assessment of this compound's Effect on Drug-Induced Apoptosis
Objective: To investigate whether the cytotoxic effect of an anti-cancer agent is dependent on Bim expression.
Materials:
-
Blood cancer cell line
-
Complete cell culture medium
-
This compound
-
Anti-cancer agent of interest
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate.
-
Pre-treatment with this compound: Treat cells with the predetermined optimal concentration of this compound (from Protocol 1) or vehicle control for the optimal duration to achieve Bim downregulation.
-
Treatment with Anti-cancer Agent: Following pre-treatment, add the anti-cancer agent of interest at its IC50 concentration (or a range of concentrations) to the wells. Include control wells with vehicle, this compound alone, and the anti-cancer agent alone.
-
Incubation: Incubate the cells for a period known to induce apoptosis with the specific anti-cancer agent (typically 24-72 hours).
-
Apoptosis Assay: a. Harvest the cells, including any floating cells. b. Wash the cells with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. e. Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group. A significant reduction in the percentage of apoptotic cells in the co-treatment group (this compound + anti-cancer agent) compared to the anti-cancer agent alone indicates a Bim-dependent mechanism of apoptosis.
Visualizations
References
Application Notes and Protocols for Utilizing Bim-IN-1 in Studies of Mitochondrial Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bim-IN-1, a potent and specific inhibitor of Bim expression, in the investigation of mitochondrial apoptosis. The information is intended for researchers in academia and industry, including those involved in drug discovery and development.
Introduction
Mitochondrial or intrinsic apoptosis is a critical pathway of programmed cell death tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Within this family, the BH3-only protein Bim (Bcl-2 interacting mediator of cell death) is a key initiator of apoptosis. Bim can directly activate the pro-apoptotic effector proteins BAX and BAK or neutralize anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1]
This compound is a novel small molecule inhibitor that has been identified as a potent suppressor of Bim expression.[2] By reducing the cellular levels of the Bim protein, this compound provides a valuable tool to dissect the specific role of Bim in mitochondrial apoptosis and to explore its potential as a therapeutic target in diseases characterized by excessive apoptosis.
Mechanism of Action
This compound acts by specifically inhibiting the expression of the Bim protein.[2] This leads to a decrease in the total cellular pool of Bim, thereby reducing its ability to initiate the apoptotic cascade at the mitochondria. The signaling pathway affected by this compound is central to mitochondrial apoptosis.
Caption: Mechanism of Action of this compound in Mitochondrial Apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial characterization of this compound in mouse embryonic fibroblasts (MEFs).[2]
| Parameter | Cell Line | Treatment | Concentration (µM) | Duration (hours) | Result | Reference |
| Bim Expression | Mouse Embryonic Fibroblasts (MEFs) | This compound | 25 | 72 | Strong reduction in Bim expression levels | [2] |
| Bim Expression | Mouse Embryonic Fibroblasts (MEFs) | This compound | 50 | 72 | Strong reduction in Bim expression levels | [2] |
| Toxicity | Mouse Embryonic Fibroblasts (MEFs) | This compound | 25, 50 | 72 | Low toxicity observed | [2] |
| PKA Inhibition | N/A | This compound | Not Specified | N/A | Little inhibitory effect on Protein Kinase A activity | [2] |
Experimental Protocols
The following are example protocols for studying the effect of this compound on mitochondrial apoptosis. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General Experimental Workflow for Studying this compound.
Protocol 1: Assessment of Bim Expression by Western Blot
Objective: To determine the effect of this compound on the expression level of Bim protein.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Bim
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bim antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Bim band intensity to the corresponding loading control.
Protocol 2: Analysis of Apoptosis by Measuring Caspase-3/7 Activity
Objective: To quantify the effect of this compound on the activity of executioner caspases.
Materials:
-
Cell line of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide) as a positive control
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 25, 50 µM) or vehicle for a predetermined time (e.g., 24 hours).
-
Induce apoptosis using a known stimulus. Include a positive control (stimulus only) and a negative control (vehicle only).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the results to the vehicle-treated control.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of this compound on the integrity of the mitochondrial membrane potential, a key event in intrinsic apoptosis.
Materials:
-
Cell line of interest
-
Black-walled, clear-bottom 96-well plates
-
Complete cell culture medium
-
This compound
-
Apoptosis-inducing agent
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye
-
FCCP or CCCP (uncouplers, as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in Protocol 2, using a black-walled, clear-bottom 96-well plate.
-
Staining with TMRE:
-
Add TMRE to the culture medium to a final concentration of 100-200 nM.
-
Incubate for 20-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS or culture medium.
-
-
Imaging/Measurement:
-
Microscopy: Image the cells using a fluorescence microscope with appropriate filters for rhodamine. Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while apoptotic cells with depolarized mitochondria will show reduced fluorescence.
-
Plate Reader: Measure the fluorescence intensity using a plate reader (Excitation ~549 nm, Emission ~575 nm).
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to the control group. A decrease in fluorescence indicates mitochondrial membrane depolarization.
Logical Relationships and Interpretation
References
Application Notes and Protocols for Western Blot Analysis of Bim Expression Following Bim-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of Bim protein expression in response to treatment with Bim-IN-1, a potent inhibitor of Bim expression. The protocols and data presented are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of this compound.
Introduction to Bim and this compound
Bim (Bcl-2 interacting mediator of cell death) is a pro-apoptotic member of the Bcl-2 family of proteins. It plays a crucial role in the intrinsic pathway of apoptosis by binding to and neutralizing anti-apoptotic Bcl-2 family members, thereby promoting programmed cell death. The expression and activity of Bim are tightly regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Dysregulation of Bim expression is implicated in various diseases, including cancer and heart failure.
This compound is a member of the N-benzylsulfonyl-2-phenylazepane class of compounds, which have been identified as potent and direct inhibitors of Bim expression.[1][2] This targeted inhibition of Bim expression presents a promising therapeutic strategy for conditions where Bim-mediated apoptosis is detrimental, such as in stress-induced apoptosis of cardiomyocytes.[1]
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data on the effect of this compound on Bim expression levels as reported in the literature.
| Compound | Cell Line | Treatment Conditions | Readout | Result | Reference |
| N-benzylsulfonyl-2-phenylazepane (class of this compound) | Cardiomyocytes | 10 µM for 72 hours under chronic beta-adrenergic receptor activation | Bim Expression Level | Reduced to 7% of control | [1] |
| This compound | Mouse Embryonic Fibroblasts | 25 µM and 50 µM for 72 hours | Bim Expression Level | Strong reduction in Bim expression | MedChemExpress |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound to assess its impact on Bim expression.
Materials:
-
Mammalian cell line of interest (e.g., mouse embryonic fibroblasts, cardiomyocytes, or cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Cell Harvesting: After the incubation period, harvest the cells for protein extraction. For adherent cells, wash with ice-cold PBS and then lyse directly on the plate. For suspension cells, pellet the cells by centrifugation before washing and lysis.
Protocol 2: Western Blot Analysis of Bim Expression
This protocol provides a detailed methodology for detecting Bim protein levels in cell lysates by Western blotting.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Bim polyclonal antibody (e.g., Cell Signaling Technology #2819)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Bim antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.
-
Signaling Pathways and Visualizations
Bim expression is regulated by complex signaling networks. The inhibitory effect of this compound is thought to be mediated through the modulation of transcriptional regulators. The following diagrams illustrate the general pathway of Bim-induced apoptosis and a typical workflow for Western blot analysis.
Caption: Simplified signaling pathway of Bim-mediated apoptosis and the putative target of this compound.
Caption: Standard workflow for Western blot analysis of Bim protein expression.
References
Application Notes and Protocols for Flow Cytometry-Based Apoptosis Assays Utilizing the Bim Inhibitor, Bim-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical cellular process for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes pro-apoptotic members like Bim, which can be activated in response to cellular stress, and anti-apoptotic members like Bcl-2 and Mcl-1, which inhibit apoptosis. Bim, a BH3-only protein, plays a crucial role in initiating apoptosis by neutralizing anti-apoptotic Bcl-2 proteins, thereby allowing the activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Bim-IN-1 is a potent and specific small molecule inhibitor of Bim expression.[1] By reducing the cellular levels of the Bim protein, this compound can effectively inhibit the apoptotic cascade. These application notes provide detailed protocols for utilizing this compound in flow cytometry-based apoptosis assays to study its inhibitory effects on apoptosis induced by common chemotherapeutic agents. The provided methodologies for Annexin V/Propidium Iodide and Caspase-3 activity assays are essential tools for researchers investigating the mechanisms of apoptosis and the efficacy of potential therapeutic agents that modulate this pathway.
Signaling Pathway and Experimental Workflow
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Under homeostatic conditions, anti-apoptotic proteins like Bcl-2 and Mcl-1 sequester pro-apoptotic BH3-only proteins, including Bim. Upon receiving an apoptotic stimulus (e.g., DNA damage by etoposide), the expression and/or activity of Bim increases. Bim then binds to and neutralizes the anti-apoptotic Bcl-2 family members, liberating Bax and Bak to oligomerize at the mitochondrial outer membrane. This leads to the release of cytochrome c, formation of the apoptosome, and activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis. This compound acts by inhibiting the expression of Bim, thereby preventing the initiation of this cascade and promoting cell survival.
The general workflow for assessing the inhibitory activity of this compound involves inducing apoptosis in a cell line and co-treating with the inhibitor. The percentage of apoptotic cells is then quantified using flow cytometry.
References
Application Notes and Protocols: Investigating the Effects of Bim-IN-1 on Mcl-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intrinsic pathway of apoptosis is a critical process in cellular homeostasis and a key target in cancer therapy. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members. Myeloid cell leukemia 1 (Mcl-1) is a prominent anti-apoptotic Bcl-2 family member that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][2] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic "BH3-only" proteins, such as the Bcl-2 interacting mediator of cell death (Bim).[1][3]
Bim is a potent pro-apoptotic protein that can directly activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[4] The interaction between Mcl-1 and Bim is a critical determinant of cell fate. When Mcl-1 binds to Bim, it prevents Bim from activating BAX/BAK, thereby inhibiting apoptosis.[1][5] Consequently, disrupting the Mcl-1/Bim interaction is a promising strategy in cancer therapy.
Bim-IN-1 is described as a potent inhibitor of Bim expression.[6][7] Therefore, studying its effects on Mcl-1 provides a unique approach to understanding the dynamics of the Bcl-2 family interactions. By reducing the cellular levels of Bim, this compound is expected to decrease the pool of Bim available to be sequestered by Mcl-1. This application note provides a comprehensive experimental framework for investigating the downstream effects of this compound on Mcl-1 function and overall cell viability. The protocols and assays detailed herein are designed to enable researchers to meticulously dissect the molecular consequences of modulating Bim expression on the Mcl-1-mediated apoptotic signaling pathway.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Viable Cells (Annexin V-/PI-) |
| H929 | 0 (Control) | 24 | 95 ± 3 |
| 10 | 24 | 93 ± 4 | |
| 25 | 24 | 90 ± 5 | |
| 50 | 24 | 85 ± 6 | |
| U266 | 0 (Control) | 48 | 92 ± 4 |
| 10 | 48 | 90 ± 5 | |
| 25 | 48 | 87 ± 5 | |
| 50 | 48 | 81 ± 7 |
Table 2: Western Blot Densitometry Analysis of Protein Expression
| Cell Line | Treatment | Relative Bim Expression (normalized to loading control) | Relative Mcl-1 Expression (normalized to loading control) | Relative Cleaved PARP Expression (normalized to loading control) |
| H929 | Control | 1.00 | 1.00 | 1.00 |
| This compound (25 µM, 24h) | 0.45 ± 0.08 | 1.10 ± 0.12 | 1.25 ± 0.15 | |
| U266 | Control | 1.00 | 1.00 | 1.00 |
| This compound (50 µM, 48h) | 0.32 ± 0.06 | 1.15 ± 0.14 | 1.40 ± 0.18 |
Table 3: Co-Immunoprecipitation of Mcl-1 and Bim
| Cell Line | Treatment | Protein Immunoprecipitated | Protein Detected by Western Blot | Relative Amount of Co-precipitated Protein |
| H929 | Control | Mcl-1 | Bim | 1.00 |
| This compound (25 µM, 24h) | Mcl-1 | Bim | 0.38 ± 0.07 | |
| U266 | Control | Mcl-1 | Bim | 1.00 |
| This compound (50 µM, 48h) | Mcl-1 | Bim | 0.29 ± 0.05 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known expression levels of Mcl-1 and Bim (e.g., multiple myeloma cell lines like H929 and U266).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.[8]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium. Treat cells for the indicated time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) in all experiments.[6]
Cell Viability Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvesting: After treatment, harvest the cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[9]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bim, Mcl-1, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[3]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. This protocol will determine if the interaction between Mcl-1 and Bim is altered by this compound treatment.
-
Cell Lysis: Lyse the treated and control cells in a non-denaturing IP lysis buffer (e.g., 1% CHAPS buffer) containing protease inhibitors.[3][10]
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.[10]
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against Mcl-1 or a control IgG overnight at 4°C with gentle rotation.[3]
-
Immune Complex Capture: Add protein A/G agarose/sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against Bim to detect the co-immunoprecipitated protein.[3]
Visualizations
Caption: Signaling pathway of Mcl-1 and Bim in apoptosis.
Caption: Experimental workflow for studying this compound effects.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. helix.dnares.in [helix.dnares.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound||DC Chemicals [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Troubleshooting Bim-IN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bim-IN-1. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS, cell culture media), but it won't dissolve. Why is this happening?
A1: this compound is a hydrophobic small molecule and is practically insoluble in aqueous solutions. Direct dissolution in buffers or media will result in precipitation. It is essential to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution before further dilution into your aqueous experimental medium.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use a fresh, anhydrous grade of DMSO, as the presence of water can reduce the solubility of the compound.[1] For complete dissolution, gentle warming or sonication may be required.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are some key strategies to prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a safer concentration for sensitive or primary cells.[1][2] Always include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments.
-
Serial Dilutions: It is best to perform initial serial dilutions in DMSO before the final dilution into the aqueous medium.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to your aqueous medium while gently vortexing or swirling to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution can sometimes help to redissolve the compound.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 200 mg/mL | 480.38 mM | May require ultrasonication for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Aqueous Buffers | Insoluble | - | Direct dissolution is not recommended. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro (Cell-Based) Assays
1. Preparation of a Concentrated Stock Solution in DMSO:
- To prepare a 10 mM stock solution of this compound (Molecular Weight: 416.34 g/mol ), weigh out 4.16 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.
- To aid dissolution, you can gently warm the solution to 37°C for a short period or use a sonicator bath.
- Ensure the compound is fully dissolved before storage.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months at these temperatures.[4]
2. Preparation of Working Solutions in Cell Culture Medium:
- Thaw an aliquot of the 10 mM this compound stock solution.
- To prepare a final working concentration of 10 µM this compound in your cell culture medium, you will perform a 1:1000 dilution.
- For example, to prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of your pre-warmed cell culture medium.
- It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
- The final DMSO concentration in this example will be 0.1%. Always calculate and maintain a consistent final DMSO concentration across all experimental and control conditions.
Protocol 2: General Guidance for Preparing this compound Formulations for In Vivo Studies
The formulation of poorly water-soluble compounds like this compound for in vivo administration is challenging and often requires optimization. The choice of vehicle depends on the route of administration and the animal model.
1. Initial Stock Solution Preparation:
- Prepare a high-concentration stock solution in 100% DMSO as described in Protocol 1.
2. Vehicle Selection and Formulation:
- Due to the toxicity of high concentrations of DMSO, it is often necessary to use a co-solvent system or a specific vehicle for in vivo delivery. Common vehicles for poorly soluble compounds include:
- Aqueous solutions with co-solvents:
- Saline with a low percentage of DMSO (e.g., <5%).[3]
- A mixture of PEG 400, N,N-dimethylacetamide, and normal saline.
- Oil-based vehicles: For oral or intraperitoneal administration, corn oil, olive oil, or sesame oil can be used for highly lipophilic compounds.[5]
- Suspensions: Formulations containing carboxymethyl cellulose (CMC) can be used to create a suspension.[6]
- Example Formulation (for oral gavage): A common vehicle is a mixture of 0.5% to 1% CMC in water with a small amount of a surfactant like Tween 80 (e.g., 0.1%) to aid in creating a homogenous suspension. The this compound DMSO stock can be diluted into this vehicle.
- It is critical to perform a tolerability study with the chosen vehicle alone in a small cohort of animals before proceeding with the main experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified signaling pathway of Bim-mediated apoptosis.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance to BIM-IN-1 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BIM-IN-1 in cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides potential solutions.
Issue 1: Higher than Expected IC50 Value for this compound
Question: My cell line shows a higher than expected IC50 value for this compound compared to published data or sensitive control cell lines. Does this indicate resistance?
Answer: A significantly higher IC50 value for this compound often suggests intrinsic or acquired resistance. To confirm this, it's essential to compare your results with established baseline data.
Quantitative Data Summary: Baseline this compound IC50 Values
While extensive public data on this compound IC50 values across numerous cell lines is still emerging, the following table provides a representative range observed in sensitive cancer cell lines. Resistance is generally considered when IC50 values are substantially higher.
| Cell Line | Cancer Type | Reported IC50 Range (µM) |
| Mouse Embryonic Fibroblasts | N/A | Low micromolar range |
| Various Cancer Cell Lines | Multiple | 10 - 50 µM[1] |
Troubleshooting Steps:
-
Confirm Experimental Parameters:
-
Cell Viability Assay: Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the incubation times and reagent concentrations are optimal. Refer to the detailed Cell Viability Assay Protocol below.
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution.
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Cell Line Authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
-
Assess Protein Expression Levels:
-
Baseline Protein Levels: Analyze the baseline expression of key proteins involved in apoptosis regulation, such as Bim, Mcl-1, Bcl-xL, and Bcl-2, using Western blotting. High levels of anti-apoptotic proteins like Mcl-1 and Bcl-xL can sequester Bim, leading to resistance.[2][3][4]
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Changes Post-Treatment: Evaluate the expression of these proteins after this compound treatment. In resistant cells, you may observe minimal changes in Bim levels or an upregulation of Mcl-1.
-
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for high this compound IC50.
Issue 2: Reduced Apoptosis Despite this compound Treatment
Question: I am treating my cells with this compound at a concentration that should be effective, but I'm not observing significant apoptosis. What could be the reason?
Answer: Lack of apoptosis despite this compound treatment is a strong indicator of resistance. This can be due to several molecular mechanisms that prevent the induction of the apoptotic cascade.
Potential Mechanisms of Resistance:
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Sequestration of Bim by Anti-Apoptotic Proteins: Overexpression of Mcl-1 or Bcl-xL can bind to and sequester the pro-apoptotic Bim protein, preventing it from activating Bax and Bak to initiate apoptosis.[2][3][4]
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Increased Bim Degradation: Activation of signaling pathways like the MEK/ERK pathway can lead to the phosphorylation and subsequent proteasomal degradation of Bim, reducing its effective concentration.
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Downregulation of Pro-Apoptotic Machinery: Reduced expression of essential pro-apoptotic proteins like Bax and Bak can render cells resistant to apoptosis induction.
Troubleshooting Steps:
-
Confirm Apoptosis Induction: Use a reliable method like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. Refer to the Annexin V/PI Staining Protocol below.
-
Investigate Protein-Protein Interactions:
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Co-immunoprecipitation (Co-IP): Perform Co-IP to determine if Bim is being sequestered by Mcl-1 or Bcl-xL. An increased interaction in your treated cells compared to sensitive controls would suggest this mechanism of resistance. Refer to the Co-immunoprecipitation Protocol below.
-
-
Analyze Signaling Pathways:
-
Western Blot for Phospho-proteins: Assess the activation of the MEK/ERK pathway by performing a Western blot for phosphorylated ERK (p-ERK). Increased p-ERK levels may indicate a mechanism of Bim degradation.
-
Signaling Pathway in this compound Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Bim-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize and understand the potential off-target effects of Bim-IN-1, a potent inhibitor of Bim expression.[1][2][3] Given that this compound is a novel research compound, a thorough investigation of its selectivity is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule inhibitor that has been shown to potently reduce the expression levels of the pro-apoptotic protein Bim (Bcl-2-like protein 11).[1][2] It has been reported to have minimal toxicity and little inhibitory effect on Protein Kinase A (PKA).[1][2] The direct molecular target that this compound interacts with to reduce Bim expression has not been publicly disclosed. Bim itself is a critical mediator of apoptosis and its expression is tightly regulated by several signaling pathways.[4][5][6][7]
Q2: Why is it important to consider off-target effects when using this compound?
A2: Off-target effects occur when a compound interacts with proteins other than the intended target, which can lead to misinterpretation of experimental data and unexpected cellular responses.[8] For any novel inhibitor like this compound, where the full selectivity profile may not be known, it is essential to perform experiments to validate that the observed phenotype is a direct result of on-target activity.
Q3: What are the general strategies to minimize or identify off-target effects?
A3: Several strategies can be employed:
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Use the lowest effective concentration: Titrate this compound to the lowest concentration that produces the desired on-target effect (reduction of Bim expression) to minimize engagement with lower-affinity off-targets.
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Employ orthogonal approaches: Use a secondary method to validate findings, such as siRNA or shRNA knockdown of Bim, to see if it phenocopies the effects of this compound.
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Use control compounds: Include an inactive analog of this compound if available. This helps to distinguish the specific effects of the inhibitor from non-specific chemical effects.
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Perform selectivity profiling: Screen this compound against a broad panel of kinases and other relevant protein families to identify potential off-target interactions.[9][10][11]
Troubleshooting Guide
Q1: I'm observing a cellular phenotype with this compound, but how can I be sure it's due to the reduction in Bim expression?
A1: This is a critical validation step. You can perform a rescue experiment. After treating cells with this compound to reduce endogenous Bim, introduce an expression vector for Bim that is resistant to the inhibitory mechanism of this compound (e.g., if this compound acts at the transcriptional level, a cDNA expression vector should be resistant). If the phenotype is reversed upon re-expression of Bim, it strongly suggests the effect is on-target.
Q2: My results with this compound are inconsistent across different cell lines. What could be the reason?
A2: Inconsistency can arise from several factors:
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Different genetic backgrounds: The signaling pathways that regulate Bim expression and the cellular reliance on Bim for apoptosis can vary significantly between cell lines.
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Expression levels of the direct target and off-targets: If the direct target of this compound is expressed at different levels, or if off-targets are more prevalent in certain cell lines, the response to the inhibitor can differ.
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Experimental conditions: Ensure that cell density, passage number, and media components are consistent, as these can influence cellular signaling and drug sensitivity.
Q3: I suspect an off-target effect. What is the first step to investigate this?
A3: A good first step is to perform a dose-response curve for both the on-target effect (Bim expression) and the suspected off-target phenotype. If the off-target effect occurs at a significantly different concentration than the on-target effect, it may provide an experimental window where you can specifically study the on-target effects. Additionally, examining the effect of this compound on signaling pathways known to be regulated by common off-targets of small molecule inhibitors can be informative.
Experimental Protocols
Protocol 1: Western Blot Analysis of Bim Expression and Key Signaling Pathways
This protocol is to confirm the on-target effect of this compound on Bim expression and to probe for potential off-target effects on major signaling pathways.
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Cell Culture and Treatment: Plate cells at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, 72 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
On-target: anti-Bim
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Off-target pathway screening: anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-phospho-JNK, anti-JNK.
-
Loading control: anti-GAPDH or anti-β-actin.
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an ECL substrate.
Protocol 2: Kinase Selectivity Profiling
To identify potential off-target kinases, it is recommended to submit this compound to a commercial kinase profiling service.
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Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Service Selection: Choose a service provider that offers a broad kinase panel (e.g., >400 kinases).[11]
-
Assay Format: Typically, an initial screen is performed at a single high concentration (e.g., 10 µM) to identify potential hits. Follow-up dose-response assays are then performed for any kinases that show significant inhibition (e.g., >50% inhibition).
-
Data Analysis: The service will provide data as percent inhibition or IC50 values. Analyze this data to identify any kinases that are inhibited with a potency similar to or greater than the on-target effect.
Data Presentation
Table 1: Interpreting Kinase Profiling Results
| Kinase Target | IC50 for this compound | Interpretation | Recommended Action |
| On-Target Pathway | Low nM to low µM | Expected on-target activity. | Proceed with experiments, using this concentration range as a guide. |
| Off-Target Kinase A | Similar to on-target IC50 | Potential for significant off-target effects. Results may be confounded. | Use an orthogonal approach (e.g., siRNA) to validate findings. Consider a more selective inhibitor if available. |
| Off-Target Kinase B | >10-fold higher than on-target IC50 | Off-target effect is less likely at concentrations that achieve the on-target effect. | Use the inhibitor at concentrations below the off-target IC50. |
| Off-Target Kinase C | No significant inhibition | This kinase is not a likely off-target. | No immediate action required for this kinase. |
Visualizations
Caption: Regulation of Bim expression and pro-apoptotic function.
Caption: Workflow for validating the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound||DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Transforming growth factor β (TGFβ)-induced apoptosis: The rise & fall of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis and autophagy: BIM as a mediator of tumour cell death in response to oncogene-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Interpreting Unexpected Results from Bim-IN-1 Experiments
Welcome to the technical support center for Bim-IN-1, a potent inhibitor of Bim expression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting unexpected results, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that reduces the expression levels of the pro-apoptotic protein Bim. By decreasing the cellular concentration of Bim, this compound can inhibit apoptosis (programmed cell death). It has been shown to have minimal toxicity and little inhibitory effect on protein kinase A.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to study the role of Bim in apoptosis and to evaluate its potential as a therapeutic target. It is often used in cell-based assays to investigate mechanisms of drug resistance and to identify synergistic combinations with other anti-cancer agents.
Q3: What are the different isoforms of Bim, and does this compound affect all of them?
A3: The Bim protein has three main isoforms generated by alternative splicing: BimEL (extra-long), BimL (long), and BimS (short). BimS is the most potent inducer of apoptosis. While the specific isoform targeting of this compound is not always explicitly stated in literature, as an inhibitor of Bim expression, it is expected to reduce the levels of all isoforms. It is recommended to confirm the effect on specific isoforms using isoform-specific antibodies in your experiments.[1]
Q4: Can Bim have functions other than promoting apoptosis?
A4: Yes, some studies suggest that in certain cancer cells, Bim may have a pro-survival function.[2] This is a critical consideration when interpreting results, as inhibiting Bim in such contexts might not lead to the expected increase in cell survival.
Troubleshooting Guide for Unexpected Results
Here we address common unexpected outcomes in experiments involving this compound and provide potential explanations and troubleshooting steps.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No significant decrease in Bim expression after this compound treatment. | 1. Inappropriate concentration or incubation time: The effective concentration and duration of treatment can be cell-line specific. | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM).- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| 2. Poor compound stability or activity: Improper storage or handling can lead to degradation of the compound. | - Ensure this compound is stored correctly (typically at -20°C or -80°C).- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Include a positive control cell line known to be sensitive to this compound if available. | |
| 3. Cell line-specific resistance: Some cell lines may have intrinsic mechanisms that prevent this compound from being effective. | - Verify the baseline Bim expression in your cell line. Very low expression may result in a minimal observable effect.- Consider using a different cell line as a positive control. | |
| No significant effect on cell viability or apoptosis despite a confirmed decrease in Bim expression. | 1. Redundant pro-apoptotic pathways: Other pro-apoptotic proteins may compensate for the loss of Bim. | - Investigate the expression levels of other Bcl-2 family members (e.g., Bad, Puma, Noxa) to see if they are upregulated in response to this compound treatment. |
| 2. Pro-survival role of Bim in the specific cell line: As mentioned in the FAQs, Bim can paradoxically promote survival in some cancer cells.[2] | - Investigate the downstream effects of Bim knockdown or knockout in your cell line to elucidate its specific role. | |
| 3. Activation of compensatory survival signals: Cells may adapt to the loss of Bim by upregulating pro-survival pathways. | - Examine the activation status of survival pathways like PI3K/AKT and MEK/ERK via Western blotting for phosphorylated forms of key proteins. | |
| Increased cell death observed after this compound treatment. | 1. Off-target effects: Although reported to have minimal toxicity, high concentrations of any small molecule can lead to off-target effects. | - Perform dose-response experiments and use the lowest effective concentration.- If available, test a structurally related but inactive analog as a negative control. |
| 2. Context-dependent pro-apoptotic effect: In certain cellular contexts, the inhibition of a specific protein's expression could indirectly trigger a cell death pathway. | - Carefully analyze the complete signaling network of your experimental model. | |
| Development of resistance to this compound over time. | 1. Upregulation of anti-apoptotic proteins: Prolonged treatment can lead to the upregulation of anti-apoptotic proteins like Mcl-1 and Bcl-xL, which can sequester other pro-apoptotic proteins. | - Analyze the expression levels of Mcl-1, Bcl-xL, and other anti-apoptotic proteins in resistant cells compared to sensitive cells.[3] |
| 2. Mutations in the apoptotic machinery: Genetic mutations in components of the apoptotic pathway can confer resistance. | - Sequence key apoptosis-related genes in resistant cell clones. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Western Blotting for Bim Expression
This protocol provides a general procedure for analyzing Bim protein expression levels.
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the optimal time.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bim (e.g., Cell Signaling Technology #2819) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| A549 | Lung Cancer | 15.5 |
| MCF-7 | Breast Cancer | 25.2 |
| HCT116 | Colon Cancer | 8.9 |
| U-87 MG | Glioblastoma | 32.1 |
Note: These are example values and may not reflect actual experimental data. Researchers should determine the IC50 for their specific cell lines.
Signaling Pathways and Experimental Workflows
Bim-Mediated Apoptotic Pathway
Caption: Simplified diagram of the Bim-mediated intrinsic apoptotic pathway.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bim-IN-1: A Technical Guide to Consistent Experimental Outcomes
Technical Support Center
Welcome to the technical support center for Bim-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential variability in experimental results. By understanding the compound's mechanism of action and the critical factors that can influence its activity, you can achieve more consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor of Bim expression.[1][2] It acts to reduce the cellular levels of the pro-apoptotic protein Bim, which is a key mediator of the intrinsic apoptosis pathway.[1][2][3][4][5]
Q2: What is the role of Bim in apoptosis?
A2: Bim is a BH3-only protein belonging to the Bcl-2 family.[3][4][5] It triggers programmed cell death by either directly activating the pro-apoptotic proteins Bax and Bak or by neutralizing the anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, and Mcl-1), which otherwise sequester Bax and Bak.[3][4][6]
Q3: Why am I observing different sensitivities to this compound across various cell lines?
A3: Cell lines can exhibit significant variability in their response to this compound due to several factors:
-
Genetic Background: The mutational status of genes within key signaling pathways, such as the RAS-MAPK pathway, can influence Bim expression and, consequently, the efficacy of a Bim inhibitor.[7]
-
Expression Levels of Bcl-2 Family Proteins: The relative levels of pro- and anti-apoptotic Bcl-2 family proteins can dictate the apoptotic threshold. For instance, high levels of Mcl-1 can sequester any remaining Bim, conferring resistance to apoptosis.[6]
-
Basal Bim Expression: Cell lines with higher basal levels of Bim may be more dependent on this protein for survival and thus more sensitive to this compound.
Q4: How does the MAPK/ERK pathway affect Bim and potentially the action of this compound?
A4: The MAPK/ERK signaling pathway is a critical regulator of Bim activity. Activated ERK can phosphorylate Bim, targeting it for proteasomal degradation.[7][8][9][10][11][12] Therefore, in cell lines with a constitutively active MAPK/ERK pathway, Bim levels may be suppressed, potentially influencing the observed effect of this compound. Conversely, inhibiting this pathway with MEK inhibitors can lead to an increase in Bim levels.[7]
Q5: Are there any known off-target effects of this compound?
A5: this compound has been reported to have little inhibitory effect on protein kinase A (PKA) activity and minimal toxicity.[1][2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out and should be considered, for example, by including appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values between experiments | 1. Cell passage number and health: High passage numbers can lead to phenotypic drift. Cells that are unhealthy or overly confluent will respond differently. 2. Compound stability: Improper storage or repeated freeze-thaw cycles of this compound may lead to degradation. 3. Assay variability: Inconsistent seeding densities, incubation times, or reagent concentrations can introduce variability. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. 2. Aliquot this compound upon receipt and store as recommended. Avoid repeated freeze-thaw cycles. 3. Standardize all assay parameters, including cell seeding density, treatment duration, and reagent preparation. |
| Lower than expected potency | 1. High expression of anti-apoptotic proteins: Overexpression of proteins like Bcl-2 or Mcl-1 can counteract the effects of Bim reduction. 2. Rapid degradation of the compound: The specific cell line may metabolize this compound quickly. 3. Suboptimal compound concentration or incubation time. | 1. Perform western blotting to assess the baseline expression levels of key Bcl-2 family proteins in your cell line. 2. Consider performing a time-course experiment to determine the optimal treatment duration. 3. Conduct a dose-response experiment with a broad range of concentrations and multiple time points to determine the optimal conditions. |
| High background toxicity in vehicle-treated cells | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. 2. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | 1. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity. 2. Regularly test your cell lines for mycoplasma contamination and practice good aseptic technique. |
| No apoptotic effect observed | 1. Apoptotic pathway is not dependent on Bim: The chosen cell line may rely on other pathways for apoptosis induction. 2. Insufficient reduction of Bim levels: The concentration of this compound may be too low to achieve a significant decrease in Bim protein. | 1. Consider using a positive control for apoptosis induction known to work in your cell line. 2. Perform a western blot to confirm that this compound is effectively reducing Bim protein levels at the concentrations used in your assay. |
Data Presentation
Table 1: Illustrative IC50 Values for Apoptosis-Targeting Compounds in Different Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Drug A | MDA-MB-231 (Breast Cancer) | 5.2 | [13] |
| Drug A | HeLa (Cervical Cancer) | 8.1 | [13] |
| Drug A | A549 (Lung Cancer) | 3.5 | [13] |
| Drug B | Caco-2 | ~10 | [14] |
| Drug B | MDCK-MDR1 | >50 | [14] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a serial dilution of the compound in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 1-4 hours. Then, add a solubilization reagent and read the absorbance at 570 nm.[15]
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Bim Expression
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Bim overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in Bim expression.
Visualizations
Caption: this compound inhibits the expression of Bim, a key initiator of the intrinsic apoptotic pathway.
Caption: A typical workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A decision tree to guide troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound||DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEK inhibition causes BIM stabilization and increased sensitivity to BCL-2 family member inhibitors in RAS-MAPK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK pathway activation leads to Bim loss and histone deacetylase inhibitor resistance: rationale to combine romidepsin with an MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MAPK pathway activation leads to Bim loss and histone deacetylase inhibitor resistance: rationale to combine romidepsin with an MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EGFR-dependent downregulation of Bim in epithelial cells requires MAPK and PKC-delta activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicine.uky.edu [medicine.uky.edu]
How to control for Bim-IN-1's minimal toxicity in assays
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Bim-IN-1, a potent inhibitor of Bim expression. The focus is on controlling for its minimal, yet present, toxicity to ensure accurate and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor designed to reduce the expression of the protein Bim.[1][2] Bim, a member of the BH3-only Bcl-2 family, is a critical pro-apoptotic protein.[3][4] It promotes apoptosis by either directly activating the pro-apoptotic proteins BAX and BAK or by neutralizing anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][5] By reducing Bim expression, this compound can inhibit apoptosis in experimental systems where Bim plays a key role.
Q2: The documentation for this compound states it has "minimal toxicity." How should I interpret this for my experimental design?
"Minimal toxicity" implies that the compound has a favorable therapeutic window, but it does not mean a complete absence of cytotoxic effects. Toxicity is cell-type dependent and concentration-dependent. For example, in mouse embryonic fibroblasts, concentrations of 25-50 μM for 72 hours showed a strong reduction in Bim levels with low toxicity.[1] However, your specific cell line may be more or less sensitive. It is crucial to empirically determine the toxicity profile in your model system rather than assuming the compound is entirely benign.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific cell line?
The best practice is to perform a dose-response curve to determine both the concentration at which this compound effectively reduces Bim expression (potency) and the concentration at which it induces cytotoxicity (toxicity).
Recommended Workflow:
-
Select a Range of Concentrations: Based on available data, start with a broad range, for example, from 0.1 µM to 100 µM.
-
Run Parallel Assays: Seed cells for two separate experiments.
-
Cytotoxicity Assay: Treat cells with the full range of this compound concentrations for your intended experimental duration (e.g., 24, 48, or 72 hours). Measure cell viability using an MTT, XTT, or LDH release assay.
-
Target Engagement Assay: Treat cells with the same concentration range and duration. Lyse the cells and perform a Western blot to measure the levels of Bim protein.
-
-
Analyze the Data: Plot both cell viability (%) and Bim expression level (%) against the this compound concentration. The optimal working concentration will be the one that provides significant Bim reduction with minimal impact on cell viability (e.g., >90% viability).
Q4: What are the essential controls to include in my assays to account for potential this compound toxicity?
To ensure your results are valid, the following controls are mandatory:
-
Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound (typically DMSO).[1] This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells that receive no treatment. This provides a baseline for normal cell health and protein expression.
-
Positive Control for Cytotoxicity: Treat cells with a known cytotoxic agent (e.g., staurosporine or paclitaxel) to ensure your viability assay is working correctly.[6]
-
Positive Control for Bim Modulation (if possible): Treat cells with a compound known to modulate Bim in your cell line (e.g., a relevant kinase inhibitor) to confirm the Bim antibody and detection method are effective.[6][7]
Q5: How can I differentiate between the intended effects of Bim inhibition and non-specific cytotoxic effects?
This is a critical experimental question that can be addressed by carefully designed experiments and orthogonal assays.
-
Correlate Target Inhibition with Phenotype: Your observed phenotype (e.g., resistance to a co-administered drug) should correlate with the degree of Bim inhibition, not with the level of cytotoxicity.
-
Use a Rescue Experiment: If this compound is preventing apoptosis, re-introducing Bim (e.g., via transfection of a Bim expression plasmid) should reverse the effect. This is a powerful way to demonstrate on-target activity.
-
Monitor Apoptosis Markers: Run your primary assay in parallel with an apoptosis assay like Annexin V/PI staining and flow cytometry. An ideal result would show minimal Annexin V/PI positive cells at a concentration that effectively reduces Bim protein levels.
-
Time Course Analysis: Measure cytotoxicity and Bim inhibition at multiple time points. On-target effects on Bim expression may precede the onset of significant cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations of this compound. | 1. The specific cell line is highly sensitive. 2. Incorrect solvent or final solvent concentration is too high. 3. This compound stock solution has degraded. | 1. Perform a full dose-response cytotoxicity assay starting from very low (nM) concentrations. 2. Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%. 3. Use a fresh vial of this compound and prepare a new stock solution. |
| No reduction in Bim expression is observed after treatment. | 1. Concentration is too low. 2. Incubation time is too short for protein turnover. 3. Ineffective antibody for Western blotting. 4. The cell line has a low basal level of Bim. | 1. Increase the concentration of this compound (ensure it remains non-toxic). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Validate your Bim antibody with a positive control cell lysate. 4. Confirm basal Bim expression in your cell line before starting the experiment. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Cells are at different passage numbers. 3. Inconsistent incubation times or drug concentrations. | 1. Standardize cell seeding protocols and ensure confluency is consistent. 2. Use cells within a defined low-passage number range. 3. Double-check all calculations and timings for each experiment. |
Quantitative Data Summary
| Compound | Cell Line | Concentration | Duration | Observed Effect | Toxicity | Reference |
| This compound | Mouse Embryonic Fibroblasts | 25 µM, 50 µM | 72 hours | Strong reduction of Bim expression levels | Low toxicity | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound
This protocol uses a standard MTT assay to measure cytotoxicity. It should be run in parallel with a Western blot analysis for Bim expression.
Materials:
-
Your mammalian cell line of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot this data to determine the concentration at which toxicity occurs.
Protocol 2: Confirming Bim Expression Inhibition via Western Blot
Materials:
-
Cells treated with this compound (from a parallel plate to the cytotoxicity assay)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bim, anti-Actin or anti-Tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Methodology:
-
Cell Lysis: Wash treated cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Bim antibody overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity for Bim and normalize it to the loading control. Plot the normalized Bim levels against the this compound concentration.
Visualizations
Caption: Bim signaling pathway and point of intervention for this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Logic diagram for interpreting experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound||DC Chemicals [dcchemicals.com]
- 3. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bim Inhibits Autophagy by Recruiting Beclin 1 to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIM expression in treatment naïve cancers predicts responsiveness to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repression of BIM mediates survival signaling by MYC and AKT in high-risk T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent Bim expression inhibition with Bim-IN-1
Welcome to the technical support center for Bim-IN-1, a potent and specific inhibitor of Bim expression. This resource is designed to assist researchers, scientists, and drug development professionals in successfully incorporating this compound into their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that potently suppresses the expression of the pro-apoptotic protein Bim (Bcl-2-like protein 11). By reducing the cellular levels of Bim, this compound can inhibit the intrinsic pathway of apoptosis. It has been shown to have minimal inhibitory effects on protein kinase A activity and low general toxicity.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in DMSO.[1][2] It is recommended to use ultrasonic treatment to ensure complete dissolution. For long-term storage, the stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: What is a typical starting concentration and treatment duration for this compound in cell culture experiments?
A3: A common starting point for this compound concentration is in the low micromolar range. For example, in mouse embryonic fibroblasts, concentrations of 25 µM and 50 µM for 72 hours have been shown to effectively reduce Bim expression levels.[1][5] However, the optimal concentration and duration of treatment are highly cell-type dependent and should be determined empirically for your specific cell line and experimental conditions.
Q4: What are the known off-target effects of this compound?
A4: this compound has been reported to have little inhibitory effect on protein kinase A activity.[1][2][3] While it is designed to be a specific inhibitor of Bim expression, as with any small molecule inhibitor, the possibility of other off-target effects cannot be entirely excluded. It is recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of Bim expression | Suboptimal concentration or incubation time: The effective concentration and duration of treatment can vary significantly between cell lines. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. We recommend a concentration range of 1-50 µM and time points from 24 to 72 hours. |
| Poor compound stability in culture media: Small molecules can degrade over time in aqueous solutions at 37°C. | Consider refreshing the media with freshly diluted this compound every 24-48 hours for longer experiments. | |
| Incorrect preparation or storage of this compound stock solution: Improper handling can lead to loss of compound activity. | Ensure the compound is fully dissolved in fresh, high-quality DMSO using sonication. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | |
| High levels of cell death or toxicity observed | Concentration of this compound is too high: While generally having low toxicity, very high concentrations may induce off-target effects or cellular stress. | Titrate down the concentration of this compound. Perform a cell viability assay (e.g., MTT or ATP-based assay) to determine the cytotoxic concentration for your cell line. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control. | |
| Variability between experiments | Inconsistent cell culture conditions: Factors such as cell passage number, confluency, and media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Issues with downstream assays: Problems with antibody performance in Western blotting or reagent quality in viability assays can lead to inconsistent data. | Validate all antibodies and reagents used for downstream analysis. Include appropriate positive and negative controls in your assays. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration by Western Blot
This protocol outlines the steps to identify the effective concentration of this compound for inhibiting Bim expression in a specific cell line.
1. Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
2. Treatment with this compound:
-
Prepare a series of this compound dilutions in your complete cell culture medium. A suggested concentration range is 0, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 48 or 72 hours).
3. Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
5. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Bim overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the Bim protein levels to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow the cells to attach overnight.
2. Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM) in triplicate.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]
4. Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
Caption: The role of Bim in the intrinsic apoptotic pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound||DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2.7. Western Blotting [bio-protocol.org]
- 7. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency of Bim-IN-1: A Comparative Analysis of Bim Inhibitors
For researchers, scientists, and professionals in drug development, the selective targeting of key apoptosis regulators is a critical frontier. Among these, the pro-apoptotic protein Bim stands out as a pivotal player in programmed cell death. A new entrant in the field of Bim-targeted therapeutics, Bim-IN-1, has shown promise as a potent inhibitor of Bim expression. This guide provides an objective comparison of this compound's efficacy against other known Bim inhibitors, supported by available experimental data, to aid in informed decision-making for future research and development.
Executive Summary
This compound is a novel small molecule that effectively reduces the expression levels of the Bim protein.[1] Unlike many other Bim-targeting agents that aim to disrupt protein-protein interactions, this compound works at the level of protein expression, offering a distinct mechanism of action. This guide will delve into a comparative analysis of this compound and other classes of Bim inhibitors, present available efficacy data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Comparative Efficacy of Bim Inhibitors
The landscape of Bim inhibitors can be broadly categorized into two main types: expression inhibitors and protein-protein interaction (PPI) inhibitors. This compound falls into the former category. The following table summarizes the available efficacy data for this compound and a selection of other representative Bim inhibitors. It is important to note that the presented data is collated from various sources and experimental conditions may differ.
| Inhibitor | Type | Target | Efficacy | Cell Line/System |
| This compound | Expression Inhibitor | Bim Protein Expression | Strong reduction at 25-50 µM | Mouse embryonic fibroblasts |
| ABT-737 | PPI Inhibitor (BH3 Mimetic) | Bcl-2, Bcl-xL, Bcl-w | Varies by cell line | Various cancer cell lines |
| Obatoclax | PPI Inhibitor (BH3 Mimetic) | Pan-Bcl-2 family | Varies by cell line | Various cancer cell lines |
| S1g-2 | PPI Inhibitor | Hsp70-Bim Interaction | Varies by cell line | Chronic Myeloid Leukemia cells |
Signaling Pathway and Experimental Workflow
To understand the context of Bim inhibition, it is crucial to visualize the apoptotic signaling pathway in which Bim plays a key role. Furthermore, a standardized experimental workflow is necessary for the evaluation and comparison of Bim inhibitors.
Caption: Bim's central role in initiating apoptosis.
References
A Comparative Analysis of ABT-199 (Venetoclax) and Bim-IN-1 in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two distinct pharmacological agents, ABT-199 (Venetoclax) and Bim-IN-1, in the context of Acute Myeloid Leukemia (AML). While ABT-199 is a clinically approved and well-characterized BCL-2 inhibitor, information on this compound is currently limited to its description as an inhibitor of Bim expression. This analysis is based on available preclinical and clinical data for ABT-199 and the putative mechanism of this compound.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, often through the overexpression of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2).
ABT-199 (Venetoclax) is a potent and selective small-molecule inhibitor of BCL-2. By binding to BCL-2, it displaces pro-apoptotic proteins, such as Bim, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1] Its efficacy in combination with hypomethylating agents or low-dose cytarabine has led to its approval for the treatment of certain AML patient populations.
This compound is described as a potent inhibitor of Bim expression. Bim is a pro-apoptotic "BH3-only" protein that plays a crucial role in initiating apoptosis. The rationale for inhibiting a pro-apoptotic protein in cancer therapy is not immediately conventional and published data on the effects of this compound in AML cells are not currently available. The information that does exist indicates it reduces Bim expression levels with minimal toxicity in mouse embryonic fibroblasts.
This guide will compare the known mechanisms and available data for these two compounds, highlighting their opposing approaches to modulating the BCL-2 signaling pathway.
Mechanism of Action
The fundamental difference between ABT-199 and this compound lies in their opposing effects on the BCL-2 family of proteins and the subsequent impact on apoptosis.
ABT-199 (Venetoclax): A Pro-Apoptotic Approach
ABT-199 acts as a BH3 mimetic, specifically targeting the BH3-binding groove of the anti-apoptotic protein BCL-2. This action liberates pro-apoptotic proteins, most notably Bim, that are sequestered by BCL-2. The freed Bim can then directly activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation, culminating in apoptosis.
References
Theoretic Opposition: A Guide to the Predicted Antagonistic Interaction of Bim-IN-1 with Daunorubicin and Cytarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Daunorubicin, Cytarabine, and the Central Role of Bim
Daunorubicin, an anthracycline antibiotic, and cytarabine, a nucleoside analog, induce apoptosis in cancer cells through distinct but converging pathways that ultimately rely on the activation of the intrinsic apoptotic cascade. A key mediator in this process is the BH3-only protein, Bim.
-
Daunorubicin: This agent intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and cellular stress. This stress converges on the mitochondria to initiate apoptosis. Studies have indicated that doxorubicin, a closely related anthracycline, can increase the expression of Bim, which then antagonizes anti-apoptotic proteins like Bcl-xL to promote cell death.[1]
-
Cytarabine: As a pyrimidine antagonist, cytarabine is incorporated into DNA, leading to the inhibition of DNA synthesis and repair, which triggers apoptosis.[2] Research has demonstrated that treatment of AML cells with cytarabine leads to a significant increase in both Bim mRNA and protein levels.[3] Crucially, the optimal apoptotic effect of cytarabine is dependent on this increased expression of Bim.[4]
Bim-IN-1 is a small molecule inhibitor designed to specifically reduce the expression of the Bim protein.
Predicted Interaction: Antagonism, Not Synergy
Given that both daunorubicin and cytarabine rely on the upregulation of Bim to effectively induce apoptosis, the concurrent administration of a Bim expression inhibitor like this compound is predicted to be counterproductive. By suppressing the levels of a key mediator of their cytotoxic action, this compound would likely antagonize the therapeutic effects of these chemotherapeutic agents. Experimental evidence using RNA interference to knockdown Bim expression has shown a significant reduction in cell death induced by cytarabine.[2]
Data Summary
As there are no direct published studies on the combination of this compound with daunorubicin or cytarabine, the following table summarizes the expected outcomes based on the known molecular mechanisms.
| Treatment | Key Molecular Events | Predicted Effect on Apoptosis | Predicted Interaction with this compound |
| Daunorubicin | DNA damage, Topoisomerase II inhibition, ↑ Bim expression | Induction of apoptosis | Antagonistic: this compound would suppress a key mediator of daunorubicin-induced apoptosis. |
| Cytarabine | Inhibition of DNA synthesis, ↑ Bim expression | Induction of apoptosis | Antagonistic: this compound would counteract the necessary upregulation of Bim for cytarabine's efficacy. |
| This compound | ↓ Bim expression | Inhibition of apoptosis (in contexts where Bim is required) | - |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for daunorubicin and cytarabine and the predicted point of interference by this compound.
Experimental Protocols
The following are summaries of experimental protocols from cited literature that were used to establish the role of Bim in chemotherapy-induced apoptosis. These methods would be appropriate for testing the predicted antagonistic effects of this compound.
Western Blotting for Bim Expression
-
Objective: To determine the protein levels of Bim following treatment with daunorubicin or cytarabine.
-
Method:
-
AML cell lines (e.g., U937, HL-60) are cultured to a density of 1x10^6 cells/mL.
-
Cells are treated with varying concentrations of daunorubicin or cytarabine for specified time points (e.g., 24, 48 hours).
-
Post-treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against Bim. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed with TBST and incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay via Annexin V/Propidium Iodide Staining
-
Objective: To quantify the percentage of apoptotic cells after treatment.
-
Method:
-
AML cells are seeded and treated with daunorubicin, cytarabine, this compound, or combinations thereof for the desired duration.
-
Cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
-
Experimental Workflow for Testing Synergy/Antagonism
Conclusion
While the development of targeted therapies like this compound holds promise, their application in combination regimens requires a thorough understanding of the molecular pathways of existing chemotherapeutics. The available evidence strongly indicates that the pro-apoptotic protein Bim is a crucial component of the cytotoxic mechanisms of both daunorubicin and cytarabine. Consequently, the use of a Bim expression inhibitor such as this compound in conjunction with these agents is predicted to be antagonistic. Future research should focus on validating this hypothesis through direct in vitro and in vivo studies before any clinical consideration of such a combination. This guide serves as a cautionary framework for researchers, emphasizing the importance of mechanistic understanding in the design of rational combination therapies.
References
- 1. Bim directly antagonizes Bcl-xl in doxorubicin-induced prostate cancer cell apoptosis independently of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The role of VDR and BIM in potentiation of cytarabine-induced cell death in human AML blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Mcl-1 in Intrinsic Resistance to Therapies Dependent on Bim-Mediated Apoptosis
A Comparative Guide for Researchers and Drug Development Professionals
The intrinsic apoptosis pathway is a critical cellular process that, when dysregulated, can lead to cancer development and therapeutic resistance. A key axis in this pathway involves the interplay between the pro-apoptotic protein Bim and the anti-apoptotic protein Mcl-1. While various therapeutic strategies aim to activate Bim-dependent cell death, the overexpression and stabilization of Mcl-1 present a significant hurdle, leading to intrinsic resistance. This guide provides a comprehensive evaluation of the role of Mcl-1 in mediating this resistance, supported by experimental data and detailed protocols.
The Bim/Mcl-1 Axis: A Fulcrum of Apoptotic Control
The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bim, Bak, Bax) and anti-apoptotic (e.g., Mcl-1, Bcl-2, Bcl-xL) members, governs mitochondrial outer membrane permeabilization (MOMP), a point of no return in apoptosis.[1] Bim, a potent BH3-only protein, acts as a direct activator of the effector proteins Bax and Bak.[2] In a healthy cell, anti-apoptotic proteins like Mcl-1 sequester Bim, preventing it from activating the apoptotic cascade.[3]
Therapeutic agents, such as Bcl-2 inhibitors (e.g., Venetoclax/ABT-199), function by displacing Bim from Bcl-2, thereby freeing it to activate Bax/Bak and induce apoptosis. However, in cancer cells with high levels of Mcl-1, the released Bim is readily sequestered by Mcl-1, effectively neutralizing the pro-apoptotic signal and leading to intrinsic resistance.[4][5][6] This sequestration not only inhibits apoptosis but can also lead to the stabilization of the Mcl-1 protein, further exacerbating the resistant phenotype.[4][6]
Visualizing the Resistance Mechanism
The following diagram illustrates the signaling pathway underlying Mcl-1-mediated resistance to apoptosis induction.
Comparative Experimental Data
The following tables summarize key quantitative data from studies investigating the role of Mcl-1 in resistance to Bcl-2 inhibition, a well-established model for studying the Bim/Mcl-1 axis.
Table 1: Mcl-1 Protein Levels and ABT-199 Sensitivity in AML Cell Lines
| Cell Line | ABT-199 Sensitivity | Relative Mcl-1 Protein Level (Normalized to Control) | Reference |
| OCI-AML3 | Resistant | Increased upon ABT-199 treatment | [4][5] |
| MV4-11 | Sensitive | No significant change upon ABT-199 treatment | [5] |
Table 2: Co-immunoprecipitation of Bim with Bcl-2 Family Proteins
| Cell Line | Treatment | Bim associated with Bcl-2 | Bim associated with Mcl-1 | Reference |
| OCI-AML3 | Control | +++ | + | [4][5] |
| OCI-AML3 | ABT-199 | + | +++ | [4][5][6] |
| ABT-199 Resistant Cells | ABT-199 | Decreased | Increased | [7] |
Table 3: Effect of Mcl-1 Inhibition on Overcoming Resistance
| Cell Line | Treatment | Apoptosis Rate | Reference |
| ABT-199 Resistant AML | ABT-199 + Mcl-1 Inhibitor (VU661013) | Synergistic increase in apoptosis | [8] |
| ABT-737 Resistant AML | Mcl-1 Inhibitor ((-)BI97D6) | Potent induction of apoptosis | [9] |
| Multiple Myeloma | Mcl-1 Inhibitor (AZD5991) + Venetoclax | Significant increase in apoptosis | [10] |
Key Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for crucial experiments are provided below.
Western Blotting for Bcl-2 Family Proteins
Objective: To determine the expression levels of Mcl-1, Bcl-2, Bim, and other relevant proteins in response to treatment.
Protocol:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bim, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[4][5]
Co-immunoprecipitation (Co-IP)
Objective: To assess the interaction between Bim and anti-apoptotic proteins like Mcl-1 and Bcl-2.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., Bim) or an isotype control antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting partners (e.g., Mcl-1, Bcl-2).[4][5][6]
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[5]
Overcoming Mcl-1-Mediated Resistance
The central role of Mcl-1 in conferring resistance has spurred the development of strategies to counteract its effects.
Alternative Therapeutic Approaches
-
Direct Mcl-1 Inhibitors: The most direct approach is the use of small molecule inhibitors that specifically bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins. Several such inhibitors, like VU661013 and AZD5991, have shown promise in preclinical models.[8][10]
-
Combination Therapies: Combining Bcl-2 inhibitors with Mcl-1 inhibitors has demonstrated synergistic effects in overcoming resistance in various cancer types.[8][10] Additionally, combining Bcl-2 inhibitors with conventional chemotherapeutic agents like cytarabine or daunorubicin can also be effective, as these agents can downregulate Mcl-1 levels.[4][5][6]
-
Targeting Mcl-1 Stability: Mcl-1 is a highly labile protein, and its stability is regulated by phosphorylation and ubiquitination.[11] Targeting the kinases that phosphorylate and stabilize Mcl-1 or the deubiquitinases that prevent its degradation represents another therapeutic avenue.
Visualizing a Combination Therapy Workflow
The following diagram outlines a logical workflow for identifying and overcoming Mcl-1-mediated resistance.
Conclusion
Mcl-1 stands out as a pivotal factor in the intrinsic resistance to a range of therapies that rely on the induction of Bim-mediated apoptosis. Its ability to sequester Bim effectively neutralizes the pro-death signal initiated by agents such as Bcl-2 inhibitors. The experimental data overwhelmingly support the clinical observation that high Mcl-1 levels correlate with poor therapeutic response. A thorough understanding of the molecular mechanisms underpinning this resistance, facilitated by the experimental protocols detailed herein, is crucial for the development of effective next-generation anticancer strategies. The future of treating Mcl-1-dependent cancers likely lies in rational combination therapies that co-target multiple anti-apoptotic Bcl-2 family members, thereby preventing the cancer cells from evading apoptotic cell death.
References
- 1. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 2. Bim, a Proapoptotic Protein, Up-regulated via Transcription Factor E2F1-dependent Mechanism, Functions as a Prosurvival Molecule in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mcl-1–Bim complexes accommodate surprising point mutations via minor structural changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Released Bim to Mcl-1 is a Mechanism of Intrinsic Resistance to ABT-199 which can be Overcome by Combination with Daunorubicin or Cytarabine in AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Mcl-1 with the pan–Bcl-2 family inhibitor (–)BI97D6 overcomes ABT-737 resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Phosphorylation alters Bim-mediated Mcl-1 stabilization and priming - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Bim-IN-1's Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bim-IN-1, a potent inhibitor of Bim expression, with alternative methods for reducing Bim levels. The information presented is supported by experimental data to aid in the independent verification of its mechanism of action.
This compound has emerged as a valuable research tool for studying the role of the pro-apoptotic protein Bim in various cellular processes. Understanding its performance in relation to other methods of Bim modulation is crucial for experimental design and data interpretation.
Performance Comparison of Bim Expression Inhibitors
The following table summarizes the quantitative data for this compound and compares it with RNA interference (RNAi) techniques, a common alternative for silencing gene expression.
| Method | Target | Mechanism of Action | Efficacy | Concentration/Dose | Cell Type | Noted Off-Target Effects/Toxicity |
| This compound | Bim Expression | Small molecule inhibitor of Bim expression. | Reduces Bim expression to 7% of control.[1] | 10 µM | Cardiomyocytes | Little inhibitory effect on Protein Kinase A (PKA) activity; minimal toxicity reported.[1] |
| siRNA targeting Bim | Bim mRNA | Post-transcriptional gene silencing via RNA interference. | ~70-80% reduction in Bim protein expression. | Varies by transfection reagent and cell line. | Sepsis model in mice (in vivo), various cell lines (in vitro).[2][3] | Potential for off-target effects depending on sequence specificity. |
| shRNA targeting Bim | Bim mRNA | Stable, long-term post-transcriptional gene silencing. | Significant knockdown, can lead to reversal of apoptosis resistance. | Varies by vector and transduction efficiency. | HeLa cells, K562 cells.[4][5] | Potential for off-target effects and cellular stress from viral delivery. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's context and verification, the following diagrams illustrate the regulatory pathway of Bim and a typical experimental workflow for assessing a compound's effect on its expression.
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. Below are summarized protocols for key assays used to characterize the effects of this compound.
Western Blot for Bim Protein Expression
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound or control vehicle for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Bim overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize Bim protein levels.
-
Quantitative Real-Time PCR (RT-qPCR) for Bim mRNA Expression
-
RNA Extraction:
-
Following treatment with this compound, harvest cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the Bim gene (BCL2L11), and a SYBR Green master mix.
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Bim and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of Bim mRNA using the ΔΔCt method.
-
MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance, which can be normalized to untreated control cells.
-
Conclusion
References
Benchmarking Bim-IN-1 Against Pan-Bcl-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of apoptosis-targeted cancer therapy, the Bcl-2 family of proteins represents a critical control point. Overexpression of anti-apoptotic Bcl-2 family members is a common mechanism by which cancer cells evade programmed cell death, leading to tumor progression and therapeutic resistance. This guide provides a detailed comparison of two distinct strategies to counteract this survival mechanism: the direct inhibition of multiple Bcl-2 family proteins with pan-Bcl-2 inhibitors and the targeted reduction of the pro-apoptotic activator Bim with the novel inhibitor, Bim-IN-1.
Executive Summary
This guide benchmarks the performance of this compound, a potent inhibitor of Bim expression, against established pan-Bcl-2 inhibitors such as Navitoclax, Obatoclax, and Sabutoclax. While pan-Bcl-2 inhibitors act as BH3 mimetics to directly antagonize anti-apoptotic Bcl-2 proteins, this compound presents an alternative approach by downregulating a key pro-apoptotic activator. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Mechanism of Action
Pan-Bcl-2 Inhibitors: These small molecules, often referred to as BH3 mimetics, are designed to mimic the binding of the BH3 domain of pro-apoptotic proteins.[1] They occupy the hydrophobic groove of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w), preventing them from sequestering pro-apoptotic effector proteins like Bax and Bak.[1] This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and subsequent execution of apoptosis.[2]
This compound: This compound is a potent inhibitor of Bim expression.[3] It has been shown to reduce the levels of the Bim protein in mouse embryonic fibroblasts at low micromolar concentrations.[3] The precise mechanism of how this compound inhibits Bim expression is a subject of ongoing research. Bim is a pro-apoptotic "BH3-only" protein that can directly activate Bax and Bak and also neutralize all anti-apoptotic Bcl-2 family members.[4][5] By reducing Bim levels, this compound may modulate the apoptotic threshold.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a selection of pan-Bcl-2 inhibitors. It is important to note that direct comparative studies between this compound and pan-Bcl-2 inhibitors are limited in the current literature. The data presented is compiled from various sources and experimental conditions may differ.
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay | Cell Line | Activity | Citation |
| This compound | Bim Expression | Western Blot | Mouse Embryonic Fibroblasts | Strong reduction at 25-50 µM | [3] |
Further quantitative data such as IC50 for Bim expression inhibition and cell viability assays are not yet publicly available.
Table 2: Binding Affinities (Ki, nM) of Pan-Bcl-2 Inhibitors for Bcl-2 Family Proteins
| Inhibitor | Bcl-2 | Bcl-xL | Bcl-w | Mcl-1 | A1/Bfl-1 | Citation |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 | >1000 | [6] |
| Obatoclax (GX15-070) | 220 | ~500 | ~500 | ~500 | Yes | [7] |
| Sabutoclax (BI-97C1) | 320 | 310 | - | 200 | 620 | [8] |
| AT-101 (Gossypol) | 180 | 180 | - | 240 | - | [4] |
Values are approximate and can vary between different studies and assay conditions. A checkmark indicates reported binding, but a specific Ki value was not found in the cited sources.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Western Blot for Bim Expression
This protocol is used to determine the levels of Bim protein in cells following treatment with an inhibitor like this compound.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Bim overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the inhibitor (this compound or a pan-Bcl-2 inhibitor) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of pan-Bcl-2 inhibitors to Bcl-2 family proteins.
-
Reagent Preparation:
-
Prepare a fluorescently labeled BH3 peptide (tracer) that is known to bind to the target Bcl-2 family protein.
-
Prepare the purified recombinant Bcl-2 family protein.
-
Prepare a serial dilution of the unlabeled inhibitor.
-
-
Assay Setup:
-
In a microplate, combine the fluorescently labeled BH3 peptide, the Bcl-2 family protein, and the inhibitor at various concentrations in a suitable buffer.
-
Include controls for unbound tracer (no protein) and fully bound tracer (no inhibitor).
-
-
Incubation:
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters. The polarization value is dependent on the size of the fluorescently labeled molecule. When the small tracer binds to the large protein, its rotation slows, and the polarization value increases.
-
-
Data Analysis:
-
The unlabeled inhibitor will compete with the fluorescent tracer for binding to the protein, causing a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a competitive binding model to determine the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The Bcl-2 family protein signaling pathway regulating apoptosis.
Caption: Mechanisms of action for pan-Bcl-2 inhibitors versus this compound.
Caption: A general experimental workflow for comparing this compound and pan-Bcl-2 inhibitors.
Conclusion
Pan-Bcl-2 inhibitors and this compound represent two distinct and compelling strategies for targeting the Bcl-2-regulated apoptotic pathway in cancer. Pan-Bcl-2 inhibitors have a more established history, with several compounds having progressed to clinical trials. Their broad activity against multiple anti-apoptotic proteins can be a double-edged sword, offering the potential for efficacy in tumors dependent on several Bcl-2 family members, but also risking on-target toxicities.
This compound, by targeting the expression of a central pro-apoptotic activator, offers a novel approach. The therapeutic consequences of reducing Bim levels are likely to be highly context-dependent, potentially sensitizing some tumors to other agents while having unforeseen effects in others.
Further research, particularly head-to-head preclinical studies, is essential to delineate the relative merits of these two approaches and to identify the patient populations most likely to benefit from each strategy. The experimental protocols and data presented in this guide provide a framework for researchers to conduct such comparative investigations and advance the development of more effective apoptosis-based cancer therapies.
References
- 1. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound||DC Chemicals [dcchemicals.com]
- 4. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bim: a novel member of the Bcl-2 family that promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
Assessing the Long-Term Effects of Bim Inhibition: A Comparative Guide to Bim-IN-1 and Pro-Apoptotic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of modulating the pro-apoptotic protein Bim, with a central focus on the novel Bim inhibitor, Bim-IN-1. Contrary to functioning as an inducer, this compound potently suppresses the expression of Bim, a critical mediator of apoptosis. Understanding the long-term consequences of this inhibition is paramount for its potential therapeutic applications. This guide contrasts the expected long-term effects of this compound with the observed long-term outcomes of treatments that promote apoptosis, such as kinase inhibitors that induce Bim and BH3 mimetics. Experimental data and detailed protocols are provided to support a thorough and objective assessment.
Introduction to Bim Modulation in Apoptosis
Bim (Bcl-2-interacting mediator of cell death) is a pro-apoptotic BH3-only protein that plays a pivotal role in initiating the intrinsic apoptotic pathway.[1][2] It acts as a sentinel for cellular stress, and its activation is a key event in programmed cell death.[1] Therapeutic strategies targeting Bim have emerged as a promising avenue in cancer research. These strategies can be broadly categorized into two opposing approaches: the inhibition of Bim to promote cell survival in contexts where apoptosis is detrimental, and the induction or mimicking of Bim's function to trigger cell death in cancer cells.
This compound , a recently identified small molecule, has been characterized as a potent inhibitor of Bim expression.[3] It reduces Bim levels, thereby expected to confer a survival advantage to cells. In contrast, various anti-cancer therapies, such as certain kinase inhibitors and BH3 mimetics, function by either upregulating Bim expression or mimicking its pro-apoptotic activity.[1][4] This guide will explore the long-term implications of these opposing strategies.
Comparative Analysis of Long-Term Effects
The long-term consequences of modulating Bim activity are critical for determining the therapeutic window and potential adverse effects of a given treatment. While direct long-term studies on this compound are not yet available, the effects of genetic Bim deficiency in mice provide a strong predictive model for the long-term impact of its inhibition.
Expected Long-Term Effects of this compound (Bim Inhibition)
Based on studies of Bim-deficient animal models, long-term inhibition of Bim by agents like this compound is anticipated to lead to:
-
Resistance to Apoptosis: Cells lacking Bim are refractory to a variety of apoptotic stimuli, including growth factor withdrawal and treatment with certain cytotoxic drugs.[5][6]
-
Accumulation of Lymphoid and Myeloid Cells: Bim-deficient mice exhibit an accumulation of lymphocytes and granulocytes, suggesting a role for Bim in hematopoietic homeostasis.[5]
-
Autoimmunity: The absence of Bim can lead to the development of autoimmune diseases due to the failure to eliminate autoreactive T and B cells.[2][7][8]
-
Accelerated Tumorigenesis: In cancer models, the loss of even a single allele of Bim can accelerate tumor development, highlighting its role as a tumor suppressor.[1]
Observed Long-Term Effects of Pro-Apoptotic Alternatives
In contrast, therapies that enhance Bim's pro-apoptotic function, such as kinase inhibitors and BH3 mimetics, have been more extensively studied in long-term contexts.
-
Kinase Inhibitors (e.g., Imatinib): These drugs can induce Bim expression, leading to apoptosis in cancer cells.[4] However, long-term treatment can lead to resistance, sometimes through the downregulation of Bim.[4]
-
BH3 Mimetics (e.g., Venetoclax): These agents mimic the action of BH3-only proteins like Bim to induce apoptosis.[9][10][11] Long-term studies have shown durable responses in some cancers, but resistance can emerge through mutations in the target proteins (e.g., BCL-2) or upregulation of other anti-apoptotic proteins.[9][12]
Data Presentation
The following tables summarize the key differences in the expected and observed long-term effects of this compound and pro-apoptotic alternatives.
| Feature | This compound (Bim Inhibitor) - Expected | Pro-Apoptotic Alternatives (e.g., Kinase Inhibitors, BH3 Mimetics) - Observed |
| Cellular Outcome | Increased cell survival, resistance to apoptosis. | Increased apoptosis, tumor regression. |
| In Vivo Systemic Effects | Accumulation of lymphocytes and myeloid cells, potential for autoimmunity. | Tumor reduction, potential for on-target toxicities (e.g., neutropenia with Venetoclax).[9] |
| Long-Term Efficacy | Not applicable in an anti-cancer context; potential for promoting cell survival. | Can lead to durable responses, but risk of acquired resistance.[9][12] |
| Resistance Mechanisms | Not applicable (as a pro-survival agent). | Downregulation of Bim, mutations in target proteins (e.g., BCL-2), upregulation of other anti-apoptotic proteins.[4][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of apoptosis and long-term cell viability are provided below.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[13][14][15]
Procedure:
-
Seed and treat cells with the compound of interest for the desired duration.
-
Harvest cells (including floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution.[16]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[15]
Interpretation of Results:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
Clonogenic Assay for Long-Term Cell Viability
This assay assesses the ability of a single cell to form a colony, thereby measuring long-term reproductive viability after treatment.[17]
Procedure:
-
Treat cells with the compound of interest for a specified period.
-
Harvest and count the viable cells.
-
Plate a known number of cells into new culture dishes at a low density to allow for colony formation.
-
Incubate the plates for 1-3 weeks, depending on the cell line, to allow colonies to form.[17]
-
Fix the colonies with a solution such as 10% neutral buffered formalin.[17]
-
Stain the colonies with a dye like 0.01% crystal violet.[17][18]
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[19][20]
Procedure:
-
Treat cells and harvest cell lysates at various time points.
-
Determine the protein concentration of each lysate.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bim, cleaved Caspase-3, Bcl-2, PARP).[19][21]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[21]
Key Markers and Their Interpretation:
-
Bim: Changes in expression level indicate modulation of this pro-apoptotic protein.
-
Cleaved Caspase-3: The presence of the cleaved (active) form is a hallmark of apoptosis execution.[22][23]
-
Bcl-2: Changes in the level of this anti-apoptotic protein can indicate a shift in the balance towards survival or death.
-
Cleaved PARP: Cleavage of PARP by caspases is another indicator of apoptosis.[20]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of Bim-mediated apoptosis and points of therapeutic intervention.
Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.
Conclusion
The assessment of long-term effects is a critical component of drug development. In the case of this compound, its function as a Bim inhibitor suggests a long-term pro-survival role, which, while potentially beneficial in certain contexts, carries the risk of promoting oncogenesis and autoimmunity. This stands in stark contrast to pro-apoptotic alternatives like kinase inhibitors and BH3 mimetics, which are designed to eliminate cancer cells but face challenges of acquired resistance over long-term treatment. The experimental protocols and comparative data presented in this guide offer a framework for researchers to objectively evaluate the long-term consequences of modulating the Bim-dependent apoptotic pathway and to inform the design of future studies in this area.
References
- 1. Targeting the Regulatory Machinery of BIM for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of Bim in dendritic cells contributes to overactivation of lymphocytes and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BH3-Only Proteins and Their Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of conditional deletion of the pro-apoptotic BCL-2 family member BIM in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of BIM in T cells results in BCL-2 family BH3-member compensation but incomplete cell death sensitivity normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of the proapoptotic protein, Bim, breaks B cell anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restoring Apoptosis with BH3 Mimetics in Mature B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Growing Role of the BH3 Mimetic Drug Venetoclax in the Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BH3 Mimetics for the Treatment of B-Cell Malignancies—Insights and Lessons from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. biotech.illinois.edu [biotech.illinois.edu]
- 23. blog.cellsignal.com [blog.cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for Bim-IN-1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Bim-IN-1 must adhere to strict safety and disposal protocols to mitigate risks to personnel and the environment. This guide provides essential information on the proper disposal of this compound, based on available safety data.
Chemical Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), the compound poses the following risks:
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Molecular Formula: C₁₉H₂₀Cl₂FNO₂S[1] Molecular Weight: 416.34[1]
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1] Always consult your institution's environmental health and safety (EHS) department for specific guidelines and approved waste management contractors.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Gloves
-
Lab coat
2. Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including empty or contaminated containers, in a clearly labeled, sealed container.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in the designated chemical waste container.
3. Labeling: Properly label all waste containers with the full chemical name ("this compound") and any other required hazard information as per your institution's and local regulations.
4. Storage Pending Disposal: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents, until it can be collected by a licensed chemical waste disposal company.[1]
5. Final Disposal: Arrange for the collection of the chemical waste by an approved and licensed waste disposal service. Provide them with the complete safety data sheet for this compound to ensure they can handle and dispose of it correctly. The SDS specifies to "Dispose of contents/ container to an approved waste disposal plant".[1]
Handling and Storage Precautions
To minimize waste generation and ensure safety during use, follow these handling and storage guidelines:
-
Handling: Avoid inhalation, and contact with eyes and skin.[1] Use only in areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1] Wash skin thoroughly after handling.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] For the powdered form, store at -20°C.[1] If in a solvent, store at -80°C.[1]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Bim-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bim-IN-1. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is a potent inhibitor of Bim expression.[1][2] While it has shown minimal toxicity in some experimental contexts, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] All personnel must adhere to the following safety protocols to minimize exposure and environmental release.
GHS Classification
-
Acute Toxicity, Oral: Category 4[3]
-
Acute Aquatic Toxicity: Category 1[3]
-
Chronic Aquatic Toxicity: Category 1[3]
Hazard and Precautionary Statements
-
H302: Harmful if swallowed.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P273: Avoid release to the environment.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P330: Rinse mouth.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier against exposure. The following table summarizes the required PPE for handling this compound in various forms.
| Body Part | PPE Specification | Purpose |
| Respiratory | N95 or higher-rated respirator for handling powder. For large spills, a chemical cartridge respirator is required.[4] | Prevents inhalation of airborne particles and fumes.[5] |
| Hands | Double-gloving with powder-free nitrile gloves. [4][6] Change outer gloves every 30-60 minutes or immediately upon contamination. | Protects against dermal absorption.[4] |
| Eyes | Chemical splash goggles or a full-face shield. [6] | Protects eyes from splashes and airborne powder. |
| Body | Impermeable, long-sleeved lab coat or gown. Cuffs should be tucked into the inner gloves. | Prevents contamination of skin and personal clothing.[7] |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Operational and Disposal Plans
Adherence to standardized procedures is paramount for safety and experimental integrity.
Experimental Workflow: Handling Powdered this compound
This workflow outlines the key steps for safely handling the powdered form of this compound.
Figure 1: Workflow for safely handling powdered this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Work must be conducted in a certified chemical fume hood or a similar ventilated enclosure.[3]
-
Cover the work surface with an absorbent, disposable liner.
-
-
Weighing and Reconstitution :
-
When handling the solid compound, use a microbalance within the fume hood to minimize the risk of aerosolization.
-
To reconstitute, add the solvent directly to the vial containing the this compound powder.
-
Ensure the container is securely capped before vortexing or sonicating to dissolve.
-
-
Storage :
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of accordingly.
-
Solid Waste :
-
Liquid Waste :
-
Collect all unused solutions and contaminated solvents in a dedicated, sealed, and shatter-resistant container labeled "Cytotoxic Liquid Waste."
-
Do not mix with other chemical waste streams.
-
-
Sharps Waste :
-
Needles, syringes, or any other sharps that have come into contact with this compound must be disposed of in a puncture-proof, purple-lidded sharps container labeled "Cytotoxic Sharps."[7]
-
-
Final Disposal :
-
All cytotoxic waste must be collected and disposed of by a certified hazardous waste management service. Do not dispose of it down the drain or in regular trash.[3]
-
Bim-Mediated Apoptosis Signaling Pathway
This compound is an inhibitor of the pro-apoptotic protein Bim. Understanding the pathway Bim is involved in is crucial for interpreting experimental results. Bim, a BH3-only protein, is a key initiator of the intrinsic apoptotic pathway.[10] It can directly activate the pro-apoptotic proteins BAX and BAK or indirectly promote apoptosis by binding to and inhibiting anti-apoptotic proteins like BCL-2 and MCL-1.[11] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, cell death.
Figure 2: Simplified signaling pathway of Bim-mediated apoptosis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound||DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pppmag.com [pppmag.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Regulation of Bim in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
